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  • Product: 2,3-Dihydro-N-benzyl-1H-inden-1-amine
  • CAS: 151252-98-1

Core Science & Biosynthesis

Foundational

N-benzyl-1-indanamine mechanism of action in biological systems

An In-Depth Technical Guide to the Biological Mechanism of Action of N-benzyl-1-indanamine Abstract N-benzyl-1-indanamine is a compelling molecular scaffold with significant therapeutic potential, predicated on its struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Mechanism of Action of N-benzyl-1-indanamine

Abstract

N-benzyl-1-indanamine is a compelling molecular scaffold with significant therapeutic potential, predicated on its structural homology to established neuroactive compounds. This technical guide delineates the hypothesized biological mechanisms of action of N-benzyl-1-indanamine, primarily focusing on its role as a cholinesterase inhibitor and secondarily as a potential modulator of monoamine oxidase activity. Drawing from extensive research on analogous compounds, particularly the indanone derivatives like Donepezil, this document provides a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the molecular targets, the intricacies of the signaling pathways, and the critical structure-activity relationships that define its potential efficacy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the validation of these mechanisms, ensuring a robust and self-validating system of inquiry.

Introduction: The Therapeutic Rationale for N-benzyl-1-indanamine

The indane and benzylamine moieties are privileged structures in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. N-benzyl-1-indanamine, which integrates these two key pharmacophores, is structurally analogous to potent acetylcholinesterase (AChE) inhibitors. The most notable of these is Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine), a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3] The primary therapeutic hypothesis for N-benzyl-1-indanamine is, therefore, its ability to modulate cholinergic neurotransmission through the inhibition of AChE.

Beyond its potential as a cholinesterase inhibitor, the broader class of N-benzyl derivatives has demonstrated activity against monoamine oxidases (MAO-A and MAO-B), enzymes critical to the degradation of monoaminergic neurotransmitters.[4][5][6] This dual-target potential positions N-benzyl-1-indanamine as a molecule of interest for complex neurodegenerative disorders where both cholinergic and monoaminergic deficits are implicated.

This guide will proceed to dissect these potential mechanisms, offering a theoretical framework grounded in empirical data from closely related analogs and providing the practical methodologies required to validate these hypotheses.

Primary Mechanism of Action: Cholinesterase Inhibition

The central hypothesis for the biological activity of N-benzyl-1-indanamine is its function as an inhibitor of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).[4][7] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the neuronal signal.[7] Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine, a mechanism known to be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][7]

Molecular Interaction with Acetylcholinesterase

Based on extensive studies of the structurally related compound Donepezil, N-benzyl-1-indanamine is predicted to be a potent, selective, and reversible inhibitor of AChE.[1][8] The proposed binding model suggests a dual-site interaction within the active site gorge of the enzyme.

  • The Catalytic Anionic Site (CAS): The protonated amine of the indanamine moiety is expected to form a crucial cation-π interaction with the indole ring of Tryptophan 84 (Trp84) at the base of the gorge. This interaction anchors the molecule within the catalytic site.

  • The Peripheral Anionic Site (PAS): The benzyl group is hypothesized to engage in π-π stacking interactions with aromatic residues at the entrance of the gorge, such as Tyrosine 70 (Tyr70) and Tryptophan 279 (Trp279). This interaction at the PAS is believed to contribute to the high potency and potential allosteric modulation of the enzyme.

The indane ring likely serves as a linker, spanning the distance between the CAS and PAS. This dual-site binding is a hallmark of highly potent AChE inhibitors.[9]

cluster_AChE Acetylcholinesterase Active Site Gorge cluster_Inhibitor N-benzyl-1-indanamine CAS Catalytic Anionic Site (CAS) (Trp84) PAS Peripheral Anionic Site (PAS) (Trp279, Tyr70) Indanamine Protonated Indanamine Moiety Indanamine->CAS Cation-π Interaction Linker Indane Linker Benzyl Benzyl Moiety Benzyl->PAS π-π Stacking Monoamines Dopamine, Serotonin, Norepinephrine MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Oxidative Deamination Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Inhibitor N-benzyl-1-indanamine Inhibitor->MAO Inhibition

Figure 2: Inhibition of monoamine oxidase by N-benzyl-1-indanamine.

Experimental Validation Protocols

To empirically validate the hypothesized mechanisms of action, a series of in vitro and in silico experiments are necessary.

Protocol for Determination of Cholinesterase Inhibitory Activity (Ellman's Method)

This protocol describes the determination of IC₅₀ values for N-benzyl-1-indanamine against AChE and BChE using a 96-well plate spectrophotometric assay based on the Ellman's method. [10][11][12][13] Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that is quantified by measuring the absorbance at 412 nm. [14]The rate of color formation is proportional to the enzyme activity.

Materials:

  • Human recombinant AChE

  • Human serum BChE

  • Acetylthiocholine iodide (ATChI)

  • S-Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • N-benzyl-1-indanamine

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 10 mM ATChI and BTCI solution in deionized water.

    • Prepare stock solutions of N-benzyl-1-indanamine and Donepezil in DMSO, followed by serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound or positive control at various concentrations to the wells.

    • Add 50 µL of AChE or BChE solution (diluted in buffer to achieve a linear reaction rate).

    • Add 125 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 25 µL of the respective substrate (ATChI for AChE, BTCI for BChE) to all wells to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Start Start Reagent_Prep Prepare Reagents (Buffer, DTNB, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Add Inhibitor, Enzyme, and DTNB to 96-well Plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Add_Substrate Add Substrate (ATChI or BTCI) to Initiate Reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Mode) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the determination of cholinesterase inhibitory activity.

Protocol for Determination of Monoamine Oxidase Inhibitory Activity

This protocol describes a fluorometric assay to determine the IC₅₀ values of N-benzyl-1-indanamine against MAO-A and MAO-B. [15][16] Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H₂O₂. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product. The fluorescence intensity is proportional to the MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B

  • p-Tyramine (substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (pH 7.4)

  • N-benzyl-1-indanamine

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of N-benzyl-1-indanamine, clorgyline, and pargyline.

    • Prepare a working solution of the substrate, HRP, and fluorescent probe in the assay buffer.

  • Assay Setup (in a 96-well black plate):

    • Add 50 µL of the test compound or control inhibitors to the wells.

    • Add 50 µL of MAO-A or MAO-B enzyme solution.

    • Incubate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 50 µL of the working reagent (substrate, HRP, probe) to each well.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ values as described for the cholinesterase assay.

Protocol for In Silico Analysis: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [17][18][19] Principle: A computational algorithm samples various conformations of the ligand within the active site of the enzyme and scores them based on binding energy. [17]This allows for the visualization of key interactions and provides a theoretical basis for the observed inhibitory activity.

Software:

  • AutoDock, Glide, or similar molecular docking software.

  • Molecular visualization software (e.g., PyMOL, Chimera).

Procedure:

  • Receptor and Ligand Preparation:

    • Obtain the crystal structure of the target enzyme (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate a 3D structure of N-benzyl-1-indanamine and perform energy minimization.

  • Docking Simulation:

    • Define the binding site on the receptor based on the location of the co-crystallized ligand or known active site residues.

    • Run the docking algorithm to generate multiple binding poses of the ligand.

  • Analysis of Results:

    • Analyze the top-scoring poses based on binding energy and clustering.

    • Visualize the ligand-receptor interactions, identifying hydrogen bonds, hydrophobic interactions, and π-stacking.

    • Compare the predicted binding mode with that of known inhibitors like Donepezil.

Start Start Prepare_Receptor Prepare Receptor Structure (e.g., PDB: 4EY7) Start->Prepare_Receptor Prepare_Ligand Prepare Ligand Structure (N-benzyl-1-indanamine) Start->Prepare_Ligand Define_Binding_Site Define Binding Site on Receptor Prepare_Receptor->Define_Binding_Site Run_Docking Run Docking Simulation Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Visualize_Interactions Visualize Ligand-Receptor Interactions Analyze_Poses->Visualize_Interactions End End Visualize_Interactions->End

Figure 4: Workflow for molecular docking analysis.

Conclusion

N-benzyl-1-indanamine represents a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. Based on its structural similarity to known potent inhibitors, its primary mechanism of action is hypothesized to be the dual-site inhibition of acetylcholinesterase. Additionally, a secondary mechanism involving the inhibition of monoamine oxidases is plausible. The experimental and in silico protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these mechanisms. The validation of these hypotheses will be crucial in elucidating the full therapeutic potential of N-benzyl-1-indanamine and guiding future drug development efforts.

References

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1995). PubMed. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1993). PubMed. [Link]

  • Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). (1995). PubMed. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PubMed Central. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central. [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). PubMed. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (1995). ACS Publications. [Link]

  • N -Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). ResearchGate. [Link]

  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. (2020). ResearchGate. [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers. [Link]

  • Elabscience®Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). Elabscience. [Link]

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. (2007). ResearchGate. [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. (2023). Frontiers. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (2015). PubMed Central. [Link]

  • ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. (1995). ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2015). PubMed Central. [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

  • Tutorial: Docking. (n.d.). UC Santa Barbara. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). MDPI. [Link]

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). BioVision. [Link]

  • Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. (2019). PubMed Central. [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Taylor & Francis Online. [Link]

  • Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. (2020). PubMed Central. [Link]

  • Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. (1995). PubMed. [Link]

  • New findings about Ellman's method to determine cholinesterase activity. (2007). PubMed. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2024). MDPI. [Link]

  • Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). Assay Genie. [Link]

  • In Silico Analysis of Acetylcholinesterase Activity with Some Inhibitors. (2023). Journal of Survey in Fisheries Sciences. [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). PubMed Central. [Link]

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Exploratory

Spectroscopic Profile of N-benzyl-2,3-dihydro-1H-inden-1-amine: A Technical Guide

Introduction N-benzyl-2,3-dihydro-1H-inden-1-amine, a secondary amine featuring a benzyl group attached to the chiral center of an aminoindan scaffold, represents a core structural motif in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-2,3-dihydro-1H-inden-1-amine, a secondary amine featuring a benzyl group attached to the chiral center of an aminoindan scaffold, represents a core structural motif in medicinal chemistry and materials science. The indane moiety is a privileged structure found in numerous pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount for any research or development involving such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive data required for unambiguous characterization.

This in-depth guide presents a comprehensive overview of the expected spectroscopic data for N-benzyl-2,3-dihydro-1H-inden-1-amine. The following sections detail the principles behind the spectral features, standardized protocols for data acquisition, and a thorough interpretation of the expected results. The data presented herein is based on established spectroscopic principles and analysis of structurally analogous compounds, providing a robust reference for researchers in the field.

Molecular Structure and Overview

The structural framework of N-benzyl-2,3-dihydro-1H-inden-1-amine dictates its unique spectroscopic signature. The molecule combines an aliphatic five-membered ring fused to a benzene ring (the indan group) and a flexible benzylamine side chain.

Caption: Molecular structure of N-benzyl-2,3-dihydro-1H-inden-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-benzyl-2,3-dihydro-1H-inden-1-amine, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for many organic compounds and generally does not interfere with the signals of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution and dispersion.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a standard temperature, typically 298 K (25 °C).

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a standard Fourier transform and phase correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

  • Confirmatory Test: To confirm the N-H proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish[1].

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct regions corresponding to the aromatic, benzylic, aliphatic, and amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~ 7.20 - 7.50Multiplet9HAr-H Protons on both the indan and benzyl aromatic rings. The overlapping signals create a complex multiplet.
~ 4.40Triplet1HH -1The methine proton on the indan ring is deshielded by the adjacent nitrogen and the aromatic ring.
~ 3.90Doublet of Doublets2HN-CH ₂-PhThe two benzylic protons are diastereotopic due to the adjacent chiral center (C-1) and will appear as distinct signals, likely coupled to each other.
~ 2.90Multiplet1HH -3 (axial)One of the aliphatic protons at the C-3 position of the indan ring.
~ 2.50Multiplet1HH -3 (equatorial)The second proton at the C-3 position.
~ 2.30Multiplet1HH -2 (axial)One of the aliphatic protons at the C-2 position.
~ 1.90Multiplet1HH -2 (equatorial)The second proton at the C-2 position.
~ 1.80Broad Singlet1HN-H The amine proton signal is often broad and its chemical shift is concentration-dependent. It will disappear upon D₂O exchange[1].
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Causality
~ 145.0Ar-C (Quaternary)Quaternary carbon of the indan ring fused to the aliphatic ring.
~ 142.0Ar-C (Quaternary)Second quaternary carbon of the indan ring fusion.
~ 140.0Ar-C (Quaternary)Quaternary carbon of the benzyl ring attached to the CH₂ group.
~ 128.0 - 129.0Ar-C HAromatic carbons of the benzyl group.
~ 124.0 - 127.0Ar-C HAromatic carbons of the indan group.
~ 62.0C -1The methine carbon bonded to nitrogen, shifted downfield due to the electronegativity of N.
~ 51.0N-C H₂-PhThe benzylic carbon, deshielded by the adjacent nitrogen and phenyl ring.
~ 34.0C -2Aliphatic methylene carbon in the five-membered ring.
~ 30.0C -3Aliphatic methylene carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional group vibrations.

Predicted IR Spectral Data

The IR spectrum will confirm the presence of the secondary amine, aromatic rings, and aliphatic C-H bonds.

Predicted Wavenumber (cm⁻¹)IntensityVibration ModeRationale & Causality
~ 3350 - 3310Weak-Medium, SharpN-H StretchThis single, sharp peak is characteristic of a secondary amine (R₂NH)[2].
~ 3000 - 3100MediumAromatic C-H StretchStretching vibrations of the sp² C-H bonds on the benzene rings.
~ 2850 - 2960MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the sp³ C-H bonds in the indan and benzyl CH₂ groups.
~ 1600, 1495, 1450Medium-StrongC=C Aromatic Ring StretchThese characteristic absorptions confirm the presence of the benzene rings.
~ 1250 - 1020MediumC-N StretchStretching vibration of the carbon-nitrogen bond in an aliphatic amine[2].
~ 690 - 770StrongC-H Out-of-Plane BendBending vibrations from the aromatic rings, indicative of their substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is typically introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a pure, volatile compound, GC-MS is highly effective.

  • Ionization: Electron Impact (EI) is a common ionization technique for small molecules. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectral Data

The molecular formula of N-benzyl-2,3-dihydro-1H-inden-1-amine is C₁₆H₁₇N, with a molecular weight of 223.31 g/mol .

  • Molecular Ion (M⁺): According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak[1]. Therefore, the molecular ion peak is expected at m/z = 223 .

  • Major Fragmentation Pathways: The fragmentation is dominated by cleavage at bonds alpha to the nitrogen atom and by the loss of stable neutral fragments or radicals.

fragmentation cluster_alpha α-Cleavage cluster_benzyl Benzylic Cleavage parent [C₁₆H₁₇N]⁺˙ m/z = 223 (Molecular Ion) frag1 [C₉H₁₀N]⁺ m/z = 132 parent->frag1 - C₇H₇• (Benzyl radical) frag2 [C₈H₈N]⁺ m/z = 118 parent->frag2 - C₈H₉• (Indanyl radical) frag3 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) parent->frag3 - C₉H₁₀N• caption Predicted major fragmentation pathways in EI-MS.

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted m/zProposed FragmentRationale & Causality
223[C₁₆H₁₇N]⁺˙Molecular Ion (M⁺) . Its presence confirms the molecular weight.
132[C₉H₁₀N]⁺α-Cleavage: Loss of the benzyl radical (C₇H₇•) from the molecular ion. This is a highly favorable pathway for amines, leading to a stable iminium cation[1].
118[C₈H₈N]⁺α-Cleavage: Loss of the indanyl radical (C₈H₉•). This is another primary fragmentation pathway resulting in a stable, resonance-stabilized cation.
91[C₇H₇]⁺Benzylic Cleavage: Formation of the tropylium cation, a very stable and common fragment for compounds containing a benzyl group. This is often the base peak in the spectrum.

Conclusion

The comprehensive spectroscopic analysis via NMR, IR, and MS provides a detailed and self-validating system for the characterization of N-benzyl-2,3-dihydro-1H-inden-1-amine. The predicted ¹H and ¹³C NMR data map the complete carbon-hydrogen framework, while IR spectroscopy confirms the key functional groups, particularly the secondary amine. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques offer an unambiguous confirmation of the molecule's identity and purity, which is an indispensable requirement for its application in research and development.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]

  • LibreTexts Chemistry. 24.11: Spectroscopy of Amines. [Link]

Sources

Foundational

The Therapeutic Potential of 2,3-Dihydro-1H-indene Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction The 2,3-dihydro-1H-indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a privileged scaffold in medicinal chemistry. Its rigid, yet three-dimensional, structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydro-1H-indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a privileged scaffold in medicinal chemistry. Its rigid, yet three-dimensional, structure provides an excellent framework for the spatial presentation of various pharmacophoric features, enabling interaction with a wide array of biological targets. This guide provides an in-depth technical overview of the burgeoning therapeutic applications of 2,3-dihydro-1H-indene derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will delve into their significant potential in oncology, neuroprotection, and anti-inflammatory applications, offering field-proven insights for researchers and drug development professionals.

Anticancer Applications: A Multi-pronged Assault on Malignancy

The 2,3-dihydro-1H-indene core has given rise to a multitude of potent anticancer agents that operate through diverse and critical mechanisms. These compounds have demonstrated efficacy in a wide range of cancer types, including solid tumors and hematological malignancies, by targeting key pathways that control cell survival, proliferation, and angiogenesis.[1]

Disruption of Microtubule Dynamics: Targeting the Cellular Skeleton

A prominent class of 2,3-dihydro-1H-indene derivatives functions as potent tubulin polymerization inhibitors.[2][3][4] By binding to the colchicine site on β-tubulin, these agents disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation and, consequently, cell division.[2][3][4] This disruption leads to a cascade of events including cell cycle arrest in the G2/M phase, activation of the apoptotic machinery, and ultimately, programmed cell death.[2][3][4]

The causality behind this approach is rooted in the high proliferation rate of cancer cells, which makes them exquisitely sensitive to agents that interfere with mitosis. Furthermore, the disruption of the microtubule network in endothelial cells confers potent anti-angiogenic properties to these compounds, effectively starving tumors of their essential blood supply.[2][3][4]

A noteworthy example is compound 12d , which has shown impressive antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range.[2][3][4] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the pendant phenyl ring (Ring B) is critical for activity, with electron-donating groups generally conferring greater potency.[2]

Table 1: Antiproliferative Activity of Selected 2,3-Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

CompoundB-Ring SubstitutionK562 IC50 (µM)
12d 4-hydroxy-3-methoxyphenyl0.028 - 0.087
12q 2,3-dihydrobenzofuran-5-ylPotent Activity
CA-4 (Positive Control)Potent Activity

Data synthesized from multiple cancer lines as reported in the source literature.[2][3][4]

G cluster_cell Cancer Cell Indene_Derivative 2,3-Dihydro-1H-indene Derivative Tubulin α/β-Tubulin Dimers Indene_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Indene_Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Inhibition of Apoptosis Proteins (IAPs): Unleashing Programmed Cell Death

Cancer cells often evade apoptosis by overexpressing Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2. These proteins function by binding to and inhibiting caspases, the key executioners of apoptosis. A class of 2,3-dihydro-1H-indene derivatives has been developed to mimic the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases).[1]

These SMAC mimetics bind to the BIR domains of IAPs, preventing them from inhibiting caspases and thereby sensitizing cancer cells to apoptotic signals.[1] This strategy is particularly effective in tumors that are resistant to conventional therapies due to apoptotic blockade. The therapeutic utility of these compounds extends to a broad range of cancers, including both solid tumors and leukemias.[1]

G cluster_pathway Apoptosis Pathway Apoptotic_Signal Apoptotic Signal (e.g., TNF-α) Procaspase8 Procaspase-8 Apoptotic_Signal->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis IAP IAP Proteins (e.g., XIAP, cIAP) IAP->Caspase8 Inhibits IAP->Executioner_Caspases Inhibits Indene_Derivative 2,3-Dihydro-1H-indene Derivative (SMAC Mimetic) Indene_Derivative->IAP Inhibits G Start Starting Materials (e.g., Phenylpropanoic Acid) Cyclization Cyclization (e.g., PPA, TfOH) Start->Cyclization Indenone_Core Indenone Intermediate Cyclization->Indenone_Core Condensation Condensation (with Benzaldehyde) Indenone_Core->Condensation Unsaturated_Intermediate Unsaturated Indenone Condensation->Unsaturated_Intermediate Reduction Reduction Steps (e.g., LiAlH4, H2/Pd-C) Unsaturated_Intermediate->Reduction Final_Product Final 2,3-Dihydro-1H-indene Derivative Reduction->Final_Product

Caption: General synthetic workflow for indene derivatives.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT/CCK-8 Assay)

This protocol provides a self-validating system for determining the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 2,3-dihydro-1H-indene derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be consistent across experiments for valid comparisons.

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours.

  • Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the precise quantification of cells in different phases of the cell cycle, revealing any drug-induced arrest.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The 2,3-dihydro-1H-indene scaffold has unequivocally established itself as a versatile and valuable starting point for the design of novel therapeutics. Its derivatives have demonstrated significant potential across multiple disease areas, most notably in oncology, where they target fundamental cancer hallmarks such as uncontrolled proliferation and evasion of apoptosis. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield next-generation drug candidates with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their drug-like characteristics and on exploring novel therapeutic applications, such as in the treatment of drug-resistant infections and metabolic disorders.

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Exploratory

The Solubility Profile of 2,3-Dihydro-N-benzyl-1H-inden-1-amine: A Technical Guide for Pharmaceutical and Chemical Research

Introduction: Understanding the Significance of Solubility in Drug Development In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from discovery to clinical application. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic potential. This technical guide provides an in-depth exploration of the solubility of 2,3-Dihydro-N-benzyl-1H-inden-1-amine, a substituted indanamine derivative, in a range of common organic solvents. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility behavior is paramount for designing robust synthetic routes, developing effective purification strategies, and formulating stable and efficacious dosage forms. The indane scaffold is a privileged structure in medicinal chemistry, and understanding the solubility of its derivatives is key to unlocking their full therapeutic potential.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic characteristics. For 2,3-Dihydro-N-benzyl-1H-inden-1-amine, several key features dictate its interaction with and dissolution in various organic solvents.

Molecular Structure:

  • Core Structure: 2,3-Dihydro-N-benzyl-1H-inden-1-amine

  • Molecular Formula: C₁₆H₁₇N

  • Molecular Weight: 223.31 g/mol

The molecule comprises a bicyclic indane core, which is largely nonpolar, and a polar secondary amine group with an N-benzyl substituent. The interplay between the hydrophobic hydrocarbon framework and the hydrophilic amine functionality is the primary driver of its solubility characteristics.

Key Physicochemical Parameters:

PropertyValue/PredictionSource
pKa 8.20 ± 0.20 (Predicted)ChemicalBook
LogP 3.2 (Predicted)PubChem
Boiling Point 357°C (Predicted)ChemicalBook
Density 1.08 g/cm³ (Predicted)ChemicalBook

The predicted pKa suggests that the amine is basic and can be protonated in acidic conditions, a property that can be exploited for solubility modulation in aqueous systems. The predicted LogP value indicates a significant lipophilic character, suggesting a preference for nonpolar environments.

The fundamental principle of "like dissolves like" is the guiding tenet for predicting solubility.[1] Solvents with similar polarity to the solute will generally be more effective at dissolving it. Given the hybrid nature of 2,3-Dihydro-N-benzyl-1H-inden-1-amine, with both nonpolar (indane, benzyl group) and polar (secondary amine) components, its solubility is expected to be favorable across a spectrum of organic solvents.

Predicted Solubility in Common Organic Solvents

  • Benzylamine is reported to be miscible with ethanol and diethyl ether, and very soluble in acetone, benzene, and chloroform.[2]

  • 1-Aminoindan is described as soluble in methanol.

Based on these analogs, the following qualitative solubility profile for 2,3-Dihydro-N-benzyl-1H-inden-1-amine can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHigh The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity is favorable for dissolution.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate The polarity of these solvents can effectively solvate the polar amine group, while the organic nature of the solvents accommodates the nonpolar hydrocarbon structure.
Nonpolar Aromatic Toluene, BenzeneHigh The large, nonpolar indane and benzyl groups will have strong van der Waals interactions with the aromatic rings of the solvent.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High The ether oxygen can act as a hydrogen bond acceptor for the amine proton, and the overall low polarity is compatible with the hydrocarbon scaffold.
Aliphatic Hydrocarbons Hexane, HeptaneLow to Moderate The significant polarity of the amine group will likely limit solubility in highly nonpolar aliphatic solvents.

This predicted profile serves as a valuable starting point for solvent screening in synthetic and formulation development.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2,3-Dihydro-N-benzyl-1H-inden-1-amine in various organic solvents.

Materials and Equipment:
  • 2,3-Dihydro-N-benzyl-1H-inden-1-amine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,3-Dihydro-N-benzyl-1H-inden-1-amine to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of 2,3-Dihydro-N-benzyl-1H-inden-1-amine of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 2,3-Dihydro-N-benzyl-1H-inden-1-amine in each solvent using the following formula, accounting for the dilution factor:

      • Solubility (mg/mL) = (Concentration from HPLC) x (Dilution Factor)

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known volume of solvent in vials B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow solid to settle or centrifuge B->C D Withdraw and filter supernatant (0.22 µm filter) C->D F Dilute filtered sample D->F E Prepare calibration standards G Analyze standards and samples by HPLC E->G F->G H Determine concentration from calibration curve G->H I Calculate solubility (accounting for dilution) H->I

Caption: Workflow for the experimental determination of solubility.

Conclusion: A Foundation for Rational Drug Development

This technical guide has provided a comprehensive overview of the solubility of 2,3-Dihydro-N-benzyl-1H-inden-1-amine in organic solvents. By leveraging data from structurally related compounds and established chemical principles, a robust predictive framework for its solubility has been established. Furthermore, a detailed, self-validating experimental protocol has been outlined to enable researchers to generate precise and reliable quantitative solubility data. This knowledge is not merely academic; it is a critical tool for the rational design of synthetic processes, the optimization of purification methods, and the successful formulation of new chemical entities. As the development of novel therapeutics continues to advance, a fundamental understanding of solubility will remain an indispensable component of the journey from the laboratory to the patient.

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Foundational

An In-depth Technical Guide to the Stereochemistry of N-benzyl-2,3-dihydro-1H-inden-1-amine

Abstract This technical guide provides a comprehensive investigation into the stereochemistry of N-benzyl-2,3-dihydro-1H-inden-1-amine, a chiral molecule of significant interest in medicinal chemistry, primarily as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive investigation into the stereochemistry of N-benzyl-2,3-dihydro-1H-inden-1-amine, a chiral molecule of significant interest in medicinal chemistry, primarily as a precursor to the anti-Parkinson's disease drug, Rasagiline. This document delves into the critical aspects of its stereoselective synthesis, chiral resolution, and detailed stereochemical characterization. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical protocols with expert insights, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. All methodologies are presented as self-validating systems, supported by authoritative references, to provide a trusted resource for the scientific community.

Introduction: The Significance of Chirality in N-benzyl-2,3-dihydro-1H-inden-1-amine

N-benzyl-2,3-dihydro-1H-inden-1-amine, also known as N-benzyl-1-aminoindan, possesses a single stereocenter at the C1 position of the indane ring, giving rise to two enantiomers: (R)-N-benzyl-2,3-dihydro-1H-inden-1-amine and (S)-N-benzyl-2,3-dihydro-1H-inden-1-amine. The spatial arrangement of the substituents around this chiral center is of paramount importance as it dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes.

The pharmacological relevance of this compound's stereochemistry is underscored by its role as a key intermediate in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[1][2] Rasagiline itself is the (R)-enantiomer of N-propargyl-1-aminoindan. Its primary metabolite, (R)-1-aminoindan, has been shown to possess neuroprotective properties, highlighting the stereospecificity of its biological activity.[3][4] Consequently, the ability to selectively synthesize and accurately characterize the individual enantiomers of N-benzyl-2,3-dihydro-1H-inden-1-amine is a critical prerequisite for the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide will provide a detailed exploration of the methodologies employed to control and analyze the stereochemistry of this important molecule.

Synthesis of N-benzyl-2,3-dihydro-1H-inden-1-amine: A Tale of Two Strategies

The preparation of N-benzyl-2,3-dihydro-1H-inden-1-amine can be approached in two primary ways: the synthesis of the racemic mixture followed by chiral resolution, or the direct stereoselective synthesis of a single enantiomer. The choice of strategy often depends on factors such as scalability, cost, and the desired enantiomeric purity.

Racemic Synthesis via Reductive Amination

The most straightforward approach to N-benzyl-2,3-dihydro-1H-inden-1-amine is the reductive amination of 1-indanone with benzylamine. This method is robust, high-yielding, and readily scalable, making it a common starting point for obtaining the racemic mixture.

Causality of Experimental Choices:

  • Imine Formation: The initial reaction between 1-indanone and benzylamine forms an imine intermediate. This reaction is typically catalyzed by a mild acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. The subsequent dehydration to form the imine is often driven by the removal of water, for instance, by using a Dean-Stark apparatus or a dehydrating agent.

  • Reduction: The imine is then reduced to the secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity, safety, and affordability. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is compatible with a wider range of functional groups and protic solvents like methanol or ethanol.

Experimental Protocol: Racemic N-benzyl-2,3-dihydro-1H-inden-1-amine

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-indanone (1.0 eq), benzylamine (1.1 eq), and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the 1-indanone is consumed.

    • Cool the reaction mixture to room temperature.

  • Reduction:

    • Dilute the toluene solution with methanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford racemic N-benzyl-2,3-dihydro-1H-inden-1-amine.

G cluster_synthesis Racemic Synthesis Workflow Indanone 1-Indanone Imine Imine Intermediate Indanone->Imine p-TSA, Toluene, Reflux Benzylamine Benzylamine Benzylamine->Imine Racemate Racemic N-benzyl-2,3-dihydro-1H-inden-1-amine Imine->Racemate Methanol, 0°C to RT NaBH4 Sodium Borohydride NaBH4->Racemate

Diagram 1: Workflow for the racemic synthesis of N-benzyl-2,3-dihydro-1H-inden-1-amine.
Stereoselective Synthesis: Asymmetric Catalysis

For applications requiring a single enantiomer, stereoselective synthesis offers a more elegant and potentially more efficient route than resolution. One promising approach involves the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, which can be subsequently reduced to the desired chiral 1-aminoindanes.[5]

Causality of Experimental Choices:

  • Chiral Catalyst: The key to enantioselectivity lies in the use of a chiral catalyst. BINOL-derived chiral N-triflyl phosphoramides have proven effective in catalyzing the iminium ion cyclization, creating the stereocenter with high enantiomeric excess (ee).[5] The chiral environment provided by the catalyst directs the cyclization to favor the formation of one enantiomer over the other.

  • Substrate Design: The starting material, a 2-alkenylbenzaldimine, is designed to undergo an intramolecular cyclization upon activation by the chiral Brønsted acid catalyst.

Conceptual Experimental Protocol: Asymmetric Synthesis

  • Substrate Synthesis: Prepare the requisite 2-alkenylbenzaldimine from the corresponding 2-alkenylbenzaldehyde and benzylamine.

  • Asymmetric Cyclization:

    • In a dry reaction vessel under an inert atmosphere, dissolve the 2-alkenylbenzaldimine in a suitable solvent (e.g., dichloromethane).

    • Add the chiral N-triflyl phosphoramide catalyst (e.g., 5-10 mol%).

    • Stir the reaction at the optimized temperature until completion, monitoring by chiral HPLC.

    • Work up the reaction and purify the resulting chiral 1-aminoindene.

  • Reduction:

    • Reduce the chiral 1-aminoindene to the corresponding 1-aminoindan using a suitable reducing agent, such as catalytic hydrogenation (H₂/Pd-C), ensuring that the reaction conditions do not cause racemization.

G cluster_asymmetric Asymmetric Synthesis Workflow Substrate 2-Alkenylbenzaldimine Aminoindene Chiral 1-Aminoindene Substrate->Aminoindene Asymmetric Cyclization Catalyst Chiral Phosphoramide Catalyst->Aminoindene Enantiomer Enantiopure N-benzyl-1-aminoindan Aminoindene->Enantiomer Reduction Reduction (e.g., H₂/Pd-C) Reduction->Enantiomer G cluster_resolution Chiral Resolution Workflow Racemate Racemic Amine Diastereomers Diastereomeric Salts Racemate->Diastereomers TartaricAcid L-Tartaric Acid TartaricAcid->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization SeparatedSalt Less Soluble Salt (crystals) Crystallization->SeparatedSalt MotherLiquor More Soluble Salt (solution) Crystallization->MotherLiquor Enantiomer Enantiopure Amine SeparatedSalt->Enantiomer Base Base (e.g., NaOH) Base->Enantiomer

Diagram 3: Workflow for chiral resolution via diastereomeric salt formation.

Stereochemical Characterization

Once the enantiomers have been synthesized or separated, their stereochemical identity and purity must be confirmed. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including amines. [6]Columns like Chiralcel OD-H and OJ-H have been successfully used for the separation of similar compounds. [7]* Mobile Phase: The mobile phase composition is crucial for achieving good resolution. For normal-phase chiral HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve the peak shape and reduce tailing of basic analytes like amines by competing for active sites on the silica support.

Experimental Protocol: Chiral HPLC Analysis

ParameterConditionRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Proven effectiveness for similar amine compounds. [7]
Mobile Phase Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)Common mobile phase for normal-phase chiral separations of amines. DEA improves peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic rings in the molecule provide strong UV absorbance.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of a chiral shift reagent can induce diastereomeric interactions that result in separate signals for the two enantiomers, allowing for their differentiation and the determination of enantiomeric purity.

Causality of Experimental Choices:

  • Chiral Shift Reagents (CSRs): Lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used CSRs. [8]The chiral ligand of the CSR forms a transient complex with the analyte, creating a diastereomeric pair. The paramagnetic lanthanide ion induces large chemical shift changes in the protons of the analyte, and because the two diastereomeric complexes have different geometries, the induced shifts are different for the two enantiomers, leading to the resolution of their NMR signals.

Conceptual Experimental Protocol: NMR with a Chiral Shift Reagent

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the enantiomerically enriched or racemic N-benzyl-2,3-dihydro-1H-inden-1-amine in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

  • Addition of Chiral Shift Reagent:

    • Add a small, accurately weighed amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Continue adding small portions of the CSR and acquiring spectra until optimal separation of the signals for the two enantiomers is observed.

  • Data Analysis:

    • Identify a well-resolved proton signal for each enantiomer.

    • Integrate the areas of these two signals to determine the enantiomeric ratio.

Biological Significance of Stereochemistry

As previously mentioned, the primary pharmacological interest in N-benzyl-2,3-dihydro-1H-inden-1-amine stems from its use as a precursor to Rasagiline. The biological activity of Rasagiline is highly stereospecific, with the (R)-enantiomer being the active MAO-B inhibitor. The (S)-enantiomer is significantly less active.

Furthermore, the major metabolite of Rasagiline is (R)-1-aminoindan, which is formed by N-depropargylation. [3]Studies have shown that (R)-1-aminoindan itself possesses neuroprotective properties, contributing to the overall therapeutic effect of Rasagiline. [4]This underscores the critical importance of controlling the stereochemistry of the 1-aminoindan core throughout the synthesis of Rasagiline and related compounds. The use of enantiomerically pure (R)-N-benzyl-2,3-dihydro-1H-inden-1-amine as a starting material is a key step in ensuring the stereochemical integrity of the final drug product.

Conclusion

The stereochemistry of N-benzyl-2,3-dihydro-1H-inden-1-amine is a critical aspect that profoundly influences its utility in pharmaceutical synthesis. This in-depth technical guide has provided a comprehensive overview of the key methodologies for controlling and characterizing the stereoisomers of this important molecule. From the foundational racemic synthesis and its subsequent resolution using classical diastereomeric salt formation to more advanced asymmetric synthesis strategies, the tools are available to access the desired enantiomer with high purity. The detailed protocols for chiral HPLC and the conceptual framework for NMR analysis with chiral shift reagents provide a robust system for the validation of stereochemical integrity. The clear link between the stereochemistry of N-benzyl-2,3-dihydro-1H-inden-1-amine and the pharmacological activity of its derivatives, such as Rasagiline, serves as a compelling example of the central role of chirality in modern drug development.

References

  • Process of resolution of 1-aminoindan. Google Patents; WO2012116752A1.
  • Youdim, M. B. H., & Weinstock, M. (2001). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission. Supplementum, (61), 243–250.
  • Majumdar, S., & List, B. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 47(37), 10428–10430. Available from: [Link]

  • Chiral Separation Techniques. Chemist Library. Available from: [Link]

  • Watson, D. A., Fan, X., & Toste, F. D. (2011). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 133(45), 18178–18181.
  • CHIRAL Handbook. BGB Analytik. Available from: [Link]

  • Bar-Am, O., Amit, T., Weinreb, O., Youdim, M. B. H., & Mandel, S. (2009). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 110(3), 1017–1026. Available from: [Link]

  • O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. ResearchGate. Available from: [Link]

  • Chen, J., Li, H., & Chen, S. (2021). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

  • Benzyl {2-[(2-(1H-Benzo[d]t[1][5][9]riazol-1-yl)-2-oxoethyl)amino]. ResearchGate. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available from: [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents; US5677469A.
  • Benzimidazol-Derivate und verwandte Heterocyclen III. Synthese von 1-Aminoalkyl-2-nenzyl-nitro-benzimidazolen. Semantic Scholar. Available from: [Link]

  • Wang, Z., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications, 13(1), 2534. Available from: [Link]

  • Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Communications, 14(1), 1-19. Available from: [Link]

  • Peter, A., et al. (2004). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS. Journal of Chromatography B, 804(1), 125-135. Available from: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available from: [Link]

  • Maruyama, W., et al. (2006). Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro. Neuroscience Letters, 402(1-2), 143-147. Available from: [Link]

  • Benzyl {2-[(2-(1H-Benzo[d]t[1][5][9]riazol-1-yl)-2-oxoethyl)amino]. MDPI. Available from: [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available from: [Link]

  • Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate. Available from: [Link]

  • Finberg, J. P., & Youdim, M. B. (1995). Pharmacology and neuroprotective properties of rasagiline. Journal of Neural Transmission. Supplementum, 45, 239–245.
  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. National Institutes of Health. Available from: [Link]

  • Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. National Institutes of Health. Available from: [Link]

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Exploratory

In-silico prediction of N-benzyl-1-indanamine bioactivity

An In-Depth Technical Guide: Accelerating Drug Discovery: A Predictive In-Silico Workflow for N-benzyl-1-indanamine Bioactivity Abstract The N-benzyl-1-indanamine scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Accelerating Drug Discovery: A Predictive In-Silico Workflow for N-benzyl-1-indanamine Bioactivity

Abstract

The N-benzyl-1-indanamine scaffold is a privileged structure in medicinal chemistry, notably recognized in potent acetylcholinesterase (AChE) inhibitors like Donepezil, a cornerstone in Alzheimer's disease therapy.[1][2] The rational design and optimization of novel derivatives, however, demand a predictive framework that can navigate the vast chemical space efficiently, minimizing costly and time-consuming synthesis and in-vitro screening. This guide details a robust, multi-faceted in-silico workflow designed to predict the bioactivity of N-benzyl-1-indanamine analogs. We will move beyond a mere recitation of methods to explain the strategic rationale behind each computational step. This self-validating system integrates ligand- and structure-based approaches, from Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping to molecular docking and ADMET profiling, providing a comprehensive, high-fidelity pipeline for identifying next-generation therapeutic candidates.

The Scientific Imperative: Targeting Acetylcholinesterase

Alzheimer's disease is characterized by a deficit in central cholinergic neurotransmission.[3] The enzyme acetylcholinesterase (AChE) is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy to manage the disease's symptoms.[1][4] Donepezil, a well-known AChE inhibitor, features the core N-benzyl-piperidine and indanone moieties. Its mechanism involves binding within the active-site gorge of AChE, which extends from a peripheral anionic site (PAS) near the entrance to the catalytic active site (CAS) deep within the enzyme.[5] Potent inhibitors often form dual-binding interactions, bridging both the PAS and CAS.[6] Our in-silico strategy is therefore predicated on identifying N-benzyl-1-indanamine derivatives that can effectively mimic and improve upon these critical interactions.

The Integrated In-Silico Prediction Workflow

A successful computational drug discovery campaign is not a linear path but an integrated, cyclical process. The causality behind this workflow is to leverage different computational techniques to cross-validate findings and build a stronger body of evidence before committing to wet-lab experiments. A high-level overview of our proposed workflow is presented below.

In_Silico_Workflow cluster_0 Phase 1: Model Development & Virtual Screening cluster_1 Phase 2: Refinement & Drug-Likeness cluster_2 Phase 3: Validation A Compound Library (N-benzyl-1-indanamine Analogs) B Ligand-Based Screening (QSAR & Pharmacophore) A->B C Structure-Based Screening (Molecular Docking) A->C D Initial Hit List (Consensus Scoring) B->D C->D E ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Refined Hit List E->F G Prioritized Candidates for Synthesis F->G H Experimental Validation (In-Vitro Assays) G->H QSAR_Workflow Data Curated Dataset (pIC50 values) Descriptors Calculate Molecular Descriptors Data->Descriptors Split Data Splitting (Training & Test Sets) Train Training Set (~80%) Split->Train Test Test Set (~20%) Split->Test Build Build Model (e.g., MLR, PLS) Train->Build ExternalVal External Validation (Predict Test Set, R²_pred) Test->ExternalVal Descriptors->Split InternalVal Internal Validation (Cross-validation, Q²) Build->InternalVal InternalVal->Build Refine InternalVal->ExternalVal FinalModel Validated QSAR Model ExternalVal->FinalModel

Caption: A self-validating workflow for QSAR model development.

Data Presentation: QSAR Model Acceptance Criteria A robust and predictive QSAR model should meet established statistical thresholds.

ParameterSymbolAccepted ValueRationale
R-squared> 0.6Measures the goodness of fit for the training set. [7]
Cross-validated R²> 0.5Measures the internal predictive ability of the model. [7]
Predictive R²R²_pred> 0.6Measures the model's ability to predict an external test set. [8]
Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. [9]A validated pharmacophore model can be used as a 3D query to rapidly screen large compound databases for molecules that fit the required feature arrangement. [10]

Part B: Structure-Based Design

When a high-quality 3D structure of the target protein is available (e.g., from the Protein Data Bank, PDB), structure-based methods like molecular docking provide unparalleled insight into the specific molecular interactions driving bioactivity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the protein receptor). [11] Protocol: Molecular Docking of N-benzyl-1-indanamine Analogs into AChE

  • Receptor Preparation:

    • Action: Obtain the crystal structure of human AChE (e.g., PDB ID: 4EY7). Remove water molecules, add hydrogen atoms, and assign partial charges.

    • Causality: The raw PDB file is not ready for docking. It must be "cleaned" to ensure a chemically correct representation of the protein at physiological pH. This step is critical for accurate calculation of electrostatic and van der Waals interactions.

  • Ligand Preparation:

    • Action: Draw the N-benzyl-1-indanamine analogs in 2D and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: Ligands are not static; they are flexible. Energy minimization finds a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for the docking simulation.

  • Binding Site Definition:

    • Action: Define the docking grid box to encompass the entire active site gorge of AChE, from the PAS (involving residues like Trp286, Tyr341) to the CAS (involving the catalytic triad Ser203, His447, Glu334).

    • Causality: The grid box defines the search space for the docking algorithm. Defining it based on the known binding site of a co-crystallized ligand (like Donepezil) ensures the search is focused on the biologically relevant region. [5][12]

  • Protocol Validation (Self-Validation):

    • Action: Extract the co-crystallized ligand (Donepezil) from the PDB structure and re-dock it into the binding site.

    • Causality: A reliable docking protocol must be able to reproduce the experimentally observed binding mode. If the root-mean-square deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the protocol is considered validated and can be trusted for screening new compounds.

  • Docking Simulation & Analysis:

    • Action: Dock the prepared library of N-benzyl-1-indanamine analogs into the validated AChE binding site. Analyze the results based on the scoring function and visual inspection of the binding poses.

    • Causality: The scoring function provides a numerical estimate of binding affinity (e.g., kcal/mol). [13]Visual inspection is crucial to verify that the predicted binding mode makes chemical sense (e.g., formation of key hydrogen bonds, π-π stacking with aromatic residues) and to understand the structure-activity relationship at a molecular level.

Docking_Workflow cluster_prep Preparation cluster_val Validation cluster_run Execution & Analysis PDB Get AChE Structure (e.g., PDB: 4EY7) PrepProt Prepare Protein (Add H, remove water) PDB->PrepProt Redock Re-dock Co-crystallized Ligand PrepProt->Redock Dock Dock Compound Library PrepProt->Dock LigLib Prepare Ligand Library (3D generation, energy minimization) LigLib->Dock RMSD Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Dock Validated Protocol Analyze Analyze Results (Scoring & Visual Inspection) Dock->Analyze Hits Docked Hits Analyze->Hits

Caption: Step-by-step workflow for a validated molecular docking experiment.

Data Presentation: Sample Docking Results

Compound IDDocking Score (kcal/mol)Key Interacting AChE ResiduesPredicted Interactions
NBI-001-11.5Trp86, Tyr337, Phe338, Trp286π-π stacking, Cation-π
NBI-002-10.8Tyr337, Asp74, Tyr124Hydrogen bond, π-π stacking
Donepezil-11.2 (Reference)Trp86, Tyr337, Trp286π-π stacking, π-Alkyl

Part C: Predicting Drug-Likeness (ADMET)

A compound that is highly potent in-vitro is useless if it cannot reach its target in the body or is toxic. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step to deprioritize compounds with poor pharmacokinetic profiles early on. [14][15] Key ADMET Properties to Predict:

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-Brain Barrier (BBB) penetration (essential for a CNS target), Plasma Protein Binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

  • Excretion: Predicted clearance rate.

  • Toxicity: hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity).

Numerous validated online tools and software packages are available for these predictions. The goal is not to get an exact value but to rank-order candidates and flag those with potential liabilities.

Conclusion: From Data to Discovery

This guide has outlined a comprehensive and scientifically rigorous in-silico workflow for the prediction of N-benzyl-1-indanamine bioactivity. By integrating ligand-based QSAR with structure-based molecular docking, we create a system of cross-validation that enhances the predictive accuracy of our models. Each protocol is designed with internal validation steps—re-docking in molecular simulations and external test sets in QSAR—to ensure the trustworthiness and reproducibility of the results. The final filtration through an ADMET lens ensures that the prioritized candidates possess not only high predicted potency but also favorable drug-like properties. This multi-pronged computational approach significantly de-risks the drug discovery process, allowing researchers to focus precious laboratory resources on synthesizing and testing compounds with the highest probability of success.

References

  • García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Garrido, N. M. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), m1561. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1215–1229. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules, 22(9), 1423. [Link]

  • Wikipedia contributors. (2024, January 15). Virtual screening. Wikipedia. [Link]

  • Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & pharmaceutical bulletin, 18(8), 1145–1147. [Link]

  • Grienke, U., Gasser, J., Winker, C., & Rollinger, J. M. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ACS chemical neuroscience, 11(15), 2356–2363. [Link]

  • Al-Suhaimi, E. A., El-Gamal, M. I., Anbar, M., & Al-Massarani, S. M. (2014). The discovery of potential acetylcholinesterase inhibitors: a combination of pharmacophore modeling, virtual screening, and molecular docking studies. Journal of chemical information and modeling, 54(3), 823–834. [Link]

  • Chirico, N., & Gramatica, P. (2011). On the development and validation of QSAR models. Journal of chemical information and modeling, 51(9), 2315–2324. [Link]

  • Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 34(3), 1111-1123. [Link]

  • Proteopedia. (n.d.). Donepezil. Retrieved January 25, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press.
  • ResearchGate. (n.d.). Binding of Donepezil in the human AChE active site (2D representation). [Link]

  • Basicmedical Key. (2016). Validation of QSAR Models. [Link]

  • DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

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  • Vashist, N., Sambi, S. S., Kumar, P., & Narasimhan, B. (2015). Development of QSAR for antimicrobial activity of substituted benzimidazoles. Drug research, 65(5), 225–230. [Link]

  • Okamura, N., et al. (2008). In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease. British journal of clinical pharmacology, 65(1), 24–32. [Link]

  • Masson, P., et al. (2019). New evidence for dual binding site inhibitors of acetylcholinesterase as improved drugs for treatment of Alzheimer's disease. Neuropharmacology, 155, 203-215. [Link]

  • Al-Khafaji, K., & Al-Faham, T. (2018). discovery of new acetylcholinesterase inhibitors derived from pharmacophore modeling, virtual screening, docking simulation and bioassays. Molecular Omics, 14(5), 346-360. [Link]

  • Golbraikh, A., & Tropsha, A. (2002). Beware of q2!. Journal of molecular graphics & modelling, 20(4), 269–276. [Link]

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Foundational

A Senior Application Scientist's Guide to the Safety Assessment and Handling of 2,3-Dihydro-N-benzyl-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals The indane scaffold is a privileged structure in medicinal chemistry, serving as a foundation for therapeutics targeting cancer, inflammation, and neurologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold is a privileged structure in medicinal chemistry, serving as a foundation for therapeutics targeting cancer, inflammation, and neurological disorders[1][2]. As researchers explore derivatives like 2,3-Dihydro-N-benzyl-1H-inden-1-amine, a thorough understanding of their safety profile is paramount to ensuring laboratory safety and data integrity.

Compound Identification and Inferred Hazard Profile

To establish a reliable safety profile, we will assess the hazards associated with the compound's primary structural motifs: the 1-aminoindane core and the N-benzyl group.

  • 1-Aminoindane Core: The Safety Data Sheet for the closely related (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride provides critical insight. This parent amine is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[3]. It is reasonable to assume the free base form of our target molecule will exhibit similar, if not more pronounced, local irritant effects due to the basicity of the secondary amine.

  • N-Benzyl Group: The N-benzyl substituent significantly influences the overall hazard profile. Benzylamine, a structurally similar compound, is classified as a corrosive substance that causes severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin and is a combustible liquid[4][5][6]. The presence of this group suggests that our target compound is likely destructive to mucous membranes, the upper respiratory tract, eyes, and skin[4].

Physical and Chemical Properties

While exhaustive experimental data is unavailable, some key physical properties have been predicted or are available from chemical suppliers.

PropertyValueSource
CAS Number 151252-98-1PubChem[7]
Molecular Formula C₁₆H₁₇NPubChem[7]
Molecular Weight 223.32 g/mol PubChem[7]
Boiling Point 357°C (Predicted)ChemicalBook[8]
Density 1.08 g/cm³ (Predicted)ChemicalBook[8]
Flash Point 179°C (Predicted)ChemicalBook[8]

The predicted high boiling point and flash point suggest the compound is not highly volatile at room temperature, but it is classified as a combustible liquid, particularly upon heating[4][9].

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. The following workflow outlines the mandatory personal protective equipment (PPE) and engineering controls required for handling this compound.

Experimental Workflow: Safe Handling Protocol

This protocol is a self-validating system designed to minimize exposure at every step.

  • Preparation & Engineering Controls:

    • Work must be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors[5].

    • Ensure a safety shower and eyewash station are unobstructed and have been recently tested.

    • Keep the container tightly closed when not in use[5].

    • Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids[5].

  • Personal Protective Equipment (PPE) Selection:

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes[4][6].

    • Skin Protection:

      • Wear a flame-retardant lab coat.

      • Gloves are critical. Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use. Change gloves immediately if contamination is suspected. Given the corrosive nature of analogous compounds, consider double-gloving.

      • Ensure full skin coverage; no exposed wrists, ankles, or other skin surfaces.

    • Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of aerosol generation outside of this control, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

  • Handling and Dispensing:

    • Avoid contact with skin, eyes, and clothing[5].

    • Do not breathe vapors or mists[6].

    • Use only non-sparking tools if heating is required. Keep away from heat, sparks, and open flames[4][5].

    • Wash hands thoroughly after handling, even if gloves were worn[4].

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) after work is complete.

    • Dispose of all contaminated waste (gloves, pipette tips, paper towels) in a dedicated, sealed hazardous waste container.

    • Dispose of the chemical itself and its container through an approved waste disposal plant[5]. Do not dispose of it down the drain[10].

Logical Flow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE & Control Selection Start Compound: 2,3-Dihydro-N-benzyl-1H-inden-1-amine AssessAnalogs Analyze Structural Analogs: - 1-Aminoindane (Irritant) - Benzylamine (Corrosive, Harmful) Start->AssessAnalogs IdentifyHazards Synthesized Hazards: - Skin/Eye Corrosive - Respiratory Irritant - Harmful (Oral/Dermal) - Combustible AssessAnalogs->IdentifyHazards Controls Engineering Control: Chemical Fume Hood IdentifyHazards->Controls Mitigates Inhalation Eye Eye/Face Protection: Safety Goggles & Face Shield IdentifyHazards->Eye Protects from Splashes Skin Skin Protection: - Chem-Resistant Gloves - Lab Coat IdentifyHazards->Skin Prevents Dermal Contact Respiratory Respiratory Protection: Required if aerosolization is possible outside hood Controls->Respiratory If Control is Breached

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Rasagiline Utilizing N-benzyl-1-indanamine as a Key Intermediate

Introduction: Strategic Synthesis of a Potent Neuroprotective Agent Rasagiline, chemically known as (R)-N-propargyl-1-aminoindan, is a highly potent, selective, and irreversible second-generation inhibitor of monoamine o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Potent Neuroprotective Agent

Rasagiline, chemically known as (R)-N-propargyl-1-aminoindan, is a highly potent, selective, and irreversible second-generation inhibitor of monoamine oxidase type B (MAO-B).[1] It is a cornerstone therapy for Parkinson's disease, administered either as a monotherapy in the early stages or as an adjunct treatment in more advanced cases.[1] The therapeutic efficacy of rasagiline is intrinsically linked to its (R)-enantiomer, which is significantly more active than its (S)-counterpart. Consequently, the stereoselective synthesis of (R)-N-propargyl-1-aminoindan is of paramount importance in pharmaceutical manufacturing.

This application note provides a comprehensive guide for the synthesis of rasagiline, focusing on a strategic pathway that employs N-benzyl-1-indanamine as a pivotal intermediate. This approach offers a robust and scalable method for obtaining the desired enantiomerically pure final product. The synthesis is delineated into four principal stages:

  • Formation of Racemic N-benzyl-1-indanamine: Synthesis of the core intermediate via reductive amination of 1-indanone with benzylamine.

  • Chiral Resolution: Diastereomeric salt resolution of racemic N-benzyl-1-indanamine to isolate the desired (R)-enantiomer.

  • Debenzylation: Removal of the N-benzyl protecting group through catalytic hydrogenolysis to yield optically pure (R)-1-aminoindan.

  • Propargylation: Introduction of the propargyl group to the (R)-1-aminoindan core to afford the final active pharmaceutical ingredient, rasagiline.

This document will furnish detailed, step-by-step protocols, elucidate the rationale behind critical experimental parameters, and provide guidance on the analytical monitoring of each synthetic transformation.

Overall Synthetic Workflow

The synthetic route described herein is a logical and well-established pathway to enantiomerically pure rasagiline. The use of a benzyl protecting group allows for the facile introduction of the amino functionality, and its subsequent removal under mild conditions preserves the stereochemical integrity of the chiral center.

G cluster_0 Stage 1: Formation of Racemic Intermediate cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Final Propargylation 1-Indanone 1-Indanone Racemic N-benzyl-1-indanamine Racemic N-benzyl-1-indanamine 1-Indanone->Racemic N-benzyl-1-indanamine Reductive Amination (Benzylamine, H₂, Pd/C) (R)-N-benzyl-1-indanamine Tartrate Salt (R)-N-benzyl-1-indanamine Tartrate Salt Racemic N-benzyl-1-indanamine->(R)-N-benzyl-1-indanamine Tartrate Salt (R,R)-Tartaric Acid (R)-1-Aminoindan (R)-1-Aminoindan (R)-N-benzyl-1-indanamine Tartrate Salt->(R)-1-Aminoindan Catalytic Hydrogenolysis (H₂, Pd/C) Rasagiline Rasagiline (R)-1-Aminoindan->Rasagiline Propargylating Agent (e.g., Propargyl Chloride)

Caption: Synthetic workflow for rasagiline via the N-benzyl-1-indanamine intermediate.

Experimental Protocols

Part 1: Synthesis of Racemic N-benzyl-1-indanamine

The initial step involves the formation of the racemic N-benzyl-1-indanamine intermediate through the reductive amination of 1-indanone with benzylamine. This reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding secondary amine.

Reaction Mechanism:

G cluster_0 Reductive Amination Mechanism 1-Indanone 1-Indanone Imine Intermediate Imine Intermediate 1-Indanone->Imine Intermediate + Benzylamine - H₂O N-benzyl-1-indanamine N-benzyl-1-indanamine Imine Intermediate->N-benzyl-1-indanamine [H] (H₂, Pd/C)

Caption: Mechanism of reductive amination of 1-indanone.

Protocol 1: Reductive Amination of 1-Indanone

Parameter Value Rationale/Notes
Reactants 1-Indanone (1.0 eq), Benzylamine (1.05 eq)A slight excess of benzylamine ensures complete consumption of the ketone.
Catalyst 10% Palladium on Carbon (Pd/C) (0.5 mol%)A standard catalyst for hydrogenation reactions.[2]
Solvent MethanolA protic solvent that facilitates both imine formation and hydrogenation.
Temperature 25-30 °CThe reaction proceeds efficiently at ambient temperature.
Pressure Atmospheric pressure (H₂ balloon)Sufficient for the hydrogenation of the imine intermediate.
Reaction Time 6-8 hoursMonitor by TLC for the disappearance of the 1-indanone spot.

Step-by-Step Procedure:

  • To a solution of 1-indanone in methanol, add benzylamine.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add 10% Pd/C to the reaction mixture.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon).

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1-indanone is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude racemic N-benzyl-1-indanamine.

  • The crude product can be purified by vacuum distillation.[3]

Part 2: Chiral Resolution of N-benzyl-1-indanamine

The separation of the enantiomers of N-benzyl-1-indanamine is achieved by forming diastereomeric salts with a chiral resolving agent, in this case, (R,R)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[4][5]

Protocol 2: Diastereomeric Salt Resolution

Parameter Value Rationale/Notes
Reactants Racemic N-benzyl-1-indanamine (1.0 eq), (R,R)-Tartaric Acid (1.1 eq)An excess of the resolving agent ensures complete salt formation.
Solvent WaterA green and effective solvent for the crystallization of the tartrate salt.[4]
Temperature 70-80 °C (dissolution), Room Temp (crystallization)Heating ensures complete dissolution, followed by slow cooling for selective crystallization.
Crystallization Time 48 hoursAllows for the formation of well-defined crystals of the less soluble diastereomer.[4]

Step-by-Step Procedure:

  • In a reaction vessel, dissolve (R,R)-tartaric acid in water with heating (70-80 °C).

  • To the hot solution, add racemic N-benzyl-1-indanamine and stir until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature and leave it undisturbed for 48 hours.

  • Collect the precipitated crystals of (R)-N-benzyl-1-indanamine (R,R)-tartrate by filtration.

  • Wash the crystals with a small amount of cold water and then with dichloromethane to remove any adhering mother liquor.[4]

  • Dry the crystals under reduced pressure.

  • To liberate the free base, suspend the tartrate salt in water and basify with an aqueous solution of sodium hydroxide until the pH is >10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-enantiomerically enriched N-benzyl-1-indanamine.

  • The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Part 3: N-Debenzylation via Catalytic Hydrogenolysis

The benzyl protecting group is cleaved by catalytic hydrogenolysis to yield the key intermediate, (R)-1-aminoindan. This method is highly efficient and clean, with toluene being the primary byproduct.[6]

Protocol 3: Catalytic Hydrogenolysis

Parameter Value Rationale/Notes
Substrate (R)-N-benzyl-1-indanamine Tartrate SaltThe salt can be directly used for hydrogenation.[4]
Catalyst 10% Palladium on Carbon (Pd/C)The standard catalyst for N-debenzylation.[6]
Solvent Ethanol or MethanolCommon solvents for catalytic hydrogenolysis.
Temperature 40-50 °CMild heating can accelerate the reaction rate.
Pressure 50-60 psi (H₂)A moderate hydrogen pressure is typically sufficient.
Reaction Time 4-6 hoursMonitor by TLC or HPLC for the disappearance of the starting material.

Step-by-Step Procedure:

  • Charge a pressure reactor with (R)-N-benzyl-1-indanamine tartrate salt and the solvent.

  • Carefully add 10% Pd/C to the mixture.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-60 psi.

  • Heat the reaction mixture to 40-50 °C with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots for the consumption of the starting material.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Basify the filtrate with an aqueous base (e.g., NaOH) and extract the (R)-1-aminoindan into an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • The product can be purified by distillation or crystallization of a suitable salt.

Part 4: Propargylation to Rasagiline

The final step is the N-alkylation of (R)-1-aminoindan with a propargylating agent. A modern and efficient method utilizes a tosylated intermediate of (S)-1-indanol, which undergoes an SN2 reaction with propargylamine hydrochloride in the presence of a phase transfer catalyst, yielding (R)-N-propargyl-1-aminoindan with high enantiomeric purity.[1]

Protocol 4: Propargylation

Parameter Value Rationale/Notes
Reactants (R)-1-aminoindan (1.0 eq), Propargyl chloride (1.1 eq)A slight excess of the alkylating agent drives the reaction to completion.
Base Potassium carbonate (K₂CO₃) (2.0 eq)A mild inorganic base to neutralize the HCl formed during the reaction.[7]
Solvent AcetonitrileA polar aprotic solvent suitable for SN2 reactions.[7]
Temperature 60 °CModerate heating is required to achieve a reasonable reaction rate.[7]
Reaction Time 16 hoursAs described in the literature for this specific transformation.[7]

Step-by-Step Procedure:

  • To a suspension of (R)-1-aminoindan and potassium carbonate in acetonitrile, add propargyl chloride dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with water to remove any remaining salts.

  • Dry the organic layer and concentrate to obtain crude rasagiline base.

  • The final product can be purified by column chromatography or by forming a salt (e.g., mesylate) and recrystallizing.[1]

Analytical Characterization

Throughout the synthesis, it is crucial to monitor the progress of each reaction and characterize the intermediates and the final product to ensure purity and identity.

  • Thin Layer Chromatography (TLC): A rapid and convenient method for monitoring the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC (RP-HPLC): Used to determine the chemical purity of intermediates and the final rasagiline product.[8][9][10]

    • Chiral HPLC: Essential for determining the enantiomeric excess (ee) of the resolved (R)-N-benzyl-1-indanamine and the final rasagiline.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

Conclusion

The synthetic pathway to rasagiline via the N-benzyl-1-indanamine intermediate represents a robust and well-documented strategy for obtaining this critical neuroprotective agent in high enantiomeric purity. The protocols detailed in this application note provide a comprehensive framework for researchers and drug development professionals. Careful execution of each step, coupled with diligent analytical monitoring, will ensure the successful synthesis of high-quality rasagiline. The principles of reductive amination, chiral resolution, and catalytic hydrogenolysis are fundamental transformations in organic synthesis, and their application in this context highlights their power in the construction of complex and stereochemically defined pharmaceutical agents.

References

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available at: [Link]

  • Teva Pharmaceutical Industries Ltd. (2002). Process for the preparation of rasagiline and its salts. WO2002068376A1.
  • Teva Pharmaceutical Industries Ltd. (2002). Process for the preparation of rasagiline and its salts. WO2002068376A1. (This is the same reference as[4], but it also contains information on the purification of N-benzyl-1-indanamine). Available at:

  • Huckabee, B. K., & Wigal, C. T. (2000). Preparation of N-benzylamines. US6476268B1.
  • Hernández-Vázquez, E., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 23. Available at: [Link]

  • Wang, L., et al. (2004). Method for preparing benzyl amine by catalytic hydrogenation. CN1467197A.
  • Srinivas, K., et al. (2013). Development of RP-HPLC method for the estimation of Rasagiline mesylate in bulk and tablet dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 674-676. Available at: [Link]

  • Kolobova, E., et al. (2018). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 148(10), 3018-3028. Available at: [Link]

  • Hetero Labs Limited. (2011). Process for preparation of rasagiline and salts thereof. US20110155626A1.
  • Lakshmi, M. V., et al. (2010). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. RASĀYAN Journal of Chemistry, 3(4), 705-709. Available at: [Link]

  • ScienceMadness.org. (2014). Help with debenzylation of N-Benzyl. Available at: [Link]

  • Szöllősy, Á., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 329-345. Available at: [Link]

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!. Available at: [Link]

  • JETIR. (2023). Analytical Method Development and Validation of Rasagiline Hemitartrate in Tablets by X-ray diffractometer. Available at: [Link]

  • Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8463-8465. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Ünlü, S., et al. (1991). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara Pharmaceutical Journal, 1(1-4), 36-46. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. Available at: [Link]

  • Mori, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 84(21), 14051-14058. Available at: [Link]

Sources

Application

Application of N-benzyl-1-indanamine in Medicinal Chemistry Research: A Guide to Synthesis, Biological Evaluation, and Structure-Activity Relationship Studies

This technical guide provides an in-depth exploration of the N-benzyl-1-indanamine scaffold and its derivatives, with a primary focus on their application as cholinesterase inhibitors for the symptomatic treatment of Alz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the N-benzyl-1-indanamine scaffold and its derivatives, with a primary focus on their application as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. We will delve into the rationale behind their design, detailed protocols for their synthesis and biological evaluation, and a comprehensive analysis of their structure-activity relationships (SAR). The highly successful drug, Donepezil, will be used as a central case study to illustrate the therapeutic potential of this chemical class.

Introduction: The Significance of the N-benzyl-1-indanamine Scaffold

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing the symptoms of AD is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, the concentration and duration of action of acetylcholine are increased, leading to improved cognitive function.

The N-benzyl-1-indanamine core structure has emerged as a privileged scaffold in the design of potent and selective AChE inhibitors. The marketed drug Donepezil, chemically known as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, exemplifies the successful application of this scaffold.[2] The indanone moiety and the N-benzyl group are crucial for the molecule's interaction with the active site of AChE.[3] This guide will provide researchers with the foundational knowledge and practical protocols to explore the medicinal chemistry of N-benzyl-1-indanamine derivatives.

Mechanism of Action: Targeting Cholinesterase

The therapeutic effect of N-benzyl-1-indanamine derivatives in Alzheimer's disease is primarily attributed to their inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE).[4] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition leads to an increase in acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission.[4]

Molecular docking studies have revealed that the N-benzylpiperidine moiety of Donepezil-like compounds interacts with the catalytic anionic site (CAS) of AChE, while the indanone portion binds to the peripheral anionic site (PAS).[3] This dual binding contributes to the high potency and selectivity of these inhibitors. The interaction with the PAS is also thought to interfere with the AChE-induced aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease.[5]

Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Acetyl-CoA + Choline ChAT Choline Acetyltransferase (ChAT) presynaptic->ChAT synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle packaging ACh_cleft ACh ACh_vesicle->ACh_cleft release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal activation Indanamine N-benzyl-1-indanamine Derivative (Inhibitor) Indanamine->AChE inhibition Synthesis_Workflow start Starting Materials: 5,6-dimethoxy-1-indanone Pyridine-4-carboxaldehyde step1 Step 1: Aldol Condensation (Piperidine, Ethanol, Reflux) start->step1 intermediate1 Intermediate A: 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one step1->intermediate1 step2 Step 2: Quaternization (Benzyl Bromide, MIBK, Reflux) intermediate1->step2 intermediate2 Intermediate B: 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)pyridinium bromide step2->intermediate2 step3 Step 3: Reduction (H2, PtO2, Methanol) intermediate2->step3 product Final Product: 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine (Donepezil) step3->product purification Purification and Characterization (Crystallization, NMR, MS) product->purification Ellman_Assay cluster_reaction Enzymatic Reaction cluster_colorimetric Colorimetric Detection ATChI Acetylthiocholine (ATChI) (Substrate) AChE AChE ATChI->AChE Thiocholine Thiocholine AChE->Thiocholine DTNB DTNB (Ellman's Reagent) (Colorless) Thiocholine->DTNB reaction TNB 5-Thio-2-nitrobenzoate (TNB) (Yellow) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer detection Inhibitor N-benzyl-1-indanamine Derivative Inhibitor->AChE inhibition

Sources

Technical Notes & Optimization

Optimization

How to remove unreacted benzylamine from the reaction mixture

An excess of a reagent is often a necessary evil in chemical synthesis, driving a reaction to completion but complicating the subsequent purification. Benzylamine, a common nucleophile and building block, is a frequent l...

Author: BenchChem Technical Support Team. Date: February 2026

An excess of a reagent is often a necessary evil in chemical synthesis, driving a reaction to completion but complicating the subsequent purification. Benzylamine, a common nucleophile and building block, is a frequent leftover in reaction mixtures. Its basicity and polarity can make its removal from a desired, less polar product challenging.

This technical support guide provides a structured approach to tackling this common purification problem. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the chemical principles behind them, empowering you to adapt and troubleshoot these methods for your specific molecular context.

Troubleshooting Guide: Primary Removal Techniques

This section addresses the most common and effective methods for removing unreacted benzylamine. The choice of method depends critically on the properties of your desired product, such as its stability (acid/base/heat sensitivity), polarity, and boiling point.

Q1: How can I remove benzylamine using liquid-liquid extraction?

A1: Acid-base extraction is the most robust and widely used method for this purpose.

Expertise & Experience: This technique leverages the basicity of benzylamine's amino group. By washing the organic reaction mixture with an aqueous acidic solution, the benzylamine (a base) is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous layer, while the neutral (or less basic) desired product remains in the organic layer. This is a highly effective separation based on differential solubility.[1]

The key is to select an acid that will protonate benzylamine but not your compound of interest. The pKa of the conjugate acid of benzylamine (benzylammonium) is approximately 9.3.[2] Therefore, an aqueous solution with a pH well below this value will effectively protonate and extract the amine.

Experimental Protocol: Acidic Extraction

  • Solvent Selection: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), diethyl ether). If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), it must first be removed in vacuo and the residue redissolved.

  • Initial Wash (Optional but Recommended): First, wash the organic layer with water or brine to remove any water-soluble byproducts before the acid wash.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (see Table 1). A 1M solution of HCl is typically effective.[1]

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer.

  • Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal of benzylamine. The completeness of the removal can be monitored by Thin Layer Chromatography (TLC) of the organic layer.

  • Neutralization and Final Washes: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your purified product.[3]

Data Presentation

Table 1: Common Reagents for Acidic Extraction of Benzylamine
Aqueous Acid Considerations
1M Hydrochloric Acid (HCl)Strong acid, highly effective. Most common choice.[4]
1M Sulfuric Acid (H₂SO₄)Strong acid, effective. Non-volatile.
10% Citric AcidMilder organic acid, useful if the product is sensitive to strong mineral acids.
10% Ammonium Chloride (NH₄Cl)Weakly acidic (pH ~4.5-5.5), suitable for acid-sensitive products.[5]

Visualization: Acidic Extraction Workflow

RM Reaction Mixture in Organic Solvent (Product + Benzylamine) SF Separatory Funnel RM->SF Shake Shake & Vent SF->Shake Acid Add Dilute Aqueous Acid (e.g., 1M HCl) Acid->SF Separate Separate Layers Shake->Separate Aq Aqueous Layer (Benzylammonium Salt) Separate->Aq Discard Org Organic Layer (Purified Product) Separate->Org Wash Wash with H₂O, NaHCO₃, Brine Org->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Product Isolated Product Dry->Product

Caption: Workflow for removing benzylamine via acidic extraction.

Q2: Is distillation a viable option for removing benzylamine?

A2: Yes, particularly if your desired product is non-volatile or has a significantly higher boiling point.

Expertise & Experience: Distillation separates compounds based on differences in their vapor pressures (and thus boiling points). Benzylamine has a relatively high boiling point at atmospheric pressure, but it can be effectively removed under reduced pressure (vacuum distillation).[2][6] This method is ideal for large-scale reactions where extraction is cumbersome and for products that are thermally stable.

Trustworthiness: The success of this method is entirely dependent on the boiling point difference between benzylamine and your product. A difference of at least 50-80 °C is recommended for efficient separation. Attempting to distill compounds with close boiling points will result in poor separation. You can also consider azeotropic distillation, where a solvent is added to form a lower-boiling azeotrope with the benzylamine, facilitating its removal.[5]

Data Presentation

Table 2: Boiling Point of Benzylamine at Reduced Pressures
Pressure (mmHg) Boiling Point (°C)
768185
742178
10~70
1~40

Data compiled from various sources.[2]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly greased and sealed.

  • Initial Concentration: If possible, first remove the bulk of any reaction solvent using a rotary evaporator.

  • Heating: Place the flask containing the crude mixture in a heating mantle with a magnetic stirrer. Gentle, uniform heating is critical.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough that the benzylamine will boil at a temperature that does not cause decomposition of your product.

  • Distillation: Slowly increase the temperature of the heating mantle. Collect the benzylamine fraction in the receiving flask. The distillation temperature should remain stable while the benzylamine is distilling.

  • Completion: Once all the benzylamine has been removed, the temperature of the vapor will either drop or rise sharply to the boiling point of the next component. At this point, stop the distillation to avoid co-distilling your product.

  • Recovery: Cool the system to room temperature before releasing the vacuum. Your purified, higher-boiling product remains in the distillation flask.

Q3: How can I use scavenger resins to remove residual benzylamine?

A3: Scavenger resins are an excellent choice for removing small to moderate amounts of excess benzylamine, especially in high-throughput or automated chemistry.

Expertise & Experience: Scavenger resins are solid-supported reagents designed to react selectively with and bind certain types of molecules.[7] For primary amines like benzylamine, resins functionalized with electrophilic groups (such as isocyanates or aldehydes) are highly effective.[8][9] The unreacted benzylamine becomes covalently bound to the solid support. The purified product, which remains in solution, is then isolated by simple filtration. This method avoids aqueous workups and is often very clean.

Trustworthiness: The key to this method is selectivity. The functional group on the resin must react with benzylamine but not with your desired product. For example, an isocyanate-functionalized resin is not suitable if your product also contains a nucleophilic group like an alcohol or another amine.

Experimental Protocol: Amine Scavenging

  • Resin Selection: Choose a resin with a functional group that reacts with primary amines (e.g., PS-Isocyanate, PS-Benzaldehyde). Consult the manufacturer's data for loading capacity (mmol/g).

  • Stoichiometry: Add the scavenger resin to the reaction mixture. Use a 2-4 fold molar excess of the resin's functional groups relative to the amount of residual benzylamine.

  • Incubation: Gently agitate the mixture (e.g., on an orbital shaker or with a magnetic stirrer) at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of benzylamine from the solution by TLC or LC-MS.

  • Isolation: Once the reaction is complete, filter the mixture to remove the resin beads.

  • Washing: Wash the collected resin beads with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent in vacuo to yield the purified product.

Visualization: Scavenger Resin Workflow

RM Reaction Mixture (Product + Benzylamine) Resin Add Scavenger Resin (e.g., PS-Isocyanate) RM->Resin Shake Agitate Mixture (1-24h) Resin->Shake Filter Filter to Remove Resin Shake->Filter ResinBound Resin with Bound Benzylamine Filter->ResinBound Discard Filtrate Filtrate (Purified Product in Solution) Filter->Filtrate Concentrate Concentrate Solvent Filtrate->Concentrate Product Isolated Product Concentrate->Product

Caption: Workflow for removing benzylamine using a scavenger resin.

Frequently Asked Questions (FAQs)

Q: My product is acid-sensitive. Can I still use an extraction method? A: Yes. Instead of strong mineral acids like HCl, use a milder acidic wash, such as a 10% aqueous solution of ammonium chloride (NH₄Cl).[5] This provides a slightly acidic pH sufficient to protonate benzylamine without damaging many acid-labile functional groups. Always test the stability of your compound on a small scale first.

Q: My product is also basic. How can I separate it from benzylamine? A: This requires a more nuanced approach based on pKa differences. If your product is significantly less basic than benzylamine (e.g., a pKa of its conjugate acid is 5-6), you can perform a selective extraction by carefully controlling the pH of the aqueous wash. Using a buffered aqueous solution with a pH between the two pKa values (e.g., pH 7-8) can protonate and extract the more basic benzylamine while leaving your less basic product in the organic layer.[5]

Q: What is the best method for removing trace amounts of benzylamine? A: For trace impurities, scavenger resins are often the most efficient and convenient method.[7] They are designed to drive the removal to completion and avoid introducing additional wet-transfer steps that could lead to product loss. Column chromatography is also highly effective for removing final traces of impurities.

Q: Can I use column chromatography to remove benzylamine? A: Absolutely. Flash column chromatography on silica gel is a standard purification technique. Benzylamine is a polar compound and will adhere to silica. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically leave the benzylamine on the baseline or eluting very slowly, allowing your less polar product to elute first. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help prevent the benzylamine from streaking on the column but will cause it to elute more quickly.

References

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ResearchGate. [Link]

  • Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • Google Patents. (1961).
  • Reddit. (2015). Separation of Benzylamine and Benzamide mixture. r/chemhelp. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction...[Link]

  • ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. [Link]

  • PrepChem.com. (n.d.). Preparation of benzylamine. [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Amerigo Scientific. (n.d.). ScavengePore Benzylamine, 200 - 400 µm. [Link]

  • PubMed. (2007). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Amination of 1-Indanone

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the reductive amination of 1-indanone. This guide is designed to provide in-depth, practical solutions to common...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the reductive amination of 1-indanone. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your research and development endeavors. 1-indanones are valuable building blocks in the synthesis of various bioactive molecules and pharmaceutical intermediates. This [1][2]guide will equip you with the knowledge to navigate the complexities of this reaction with confidence.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: My reaction is sluggish or incomplete, with significant amounts of unreacted 1-indanone remaining. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in a reductive amination reaction often points to issues with imine formation, the initial and often rate-limiting step. Sever[3][4]al factors can contribute to this:

  • Suboptimal pH: The formation of the imine intermediate is pH-sensitive. A mil[5]dly acidic environment (pH 4-5) is typically required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. If th[4][5]e pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic. Conve[5]rsely, if the pH is too high, the carbonyl will not be sufficiently activated.

    • Solution: Monitor and adjust the pH of your reaction mixture. The addition of a catalytic amount of a mild acid, such as acetic acid, can be beneficial, especially when working with less reactive ketones like 1-indanone.

  • [6][7][8]Steric Hindrance: Both 1-indanone and the amine can possess steric bulk that hinders the initial nucleophilic attack.

    • Solution: Consider increasing the reaction temperature to provide the necessary activation energy. Alternatively, a longer reaction time may be required for the imine to form in sufficient quantities before the addition of the reducing agent.

  • Inefficient Water Removal: Imine formation is a reversible equilibrium reaction that produces water. If wa[3]ter is not effectively removed, the equilibrium will shift back towards the starting materials.

    • Solution: Employing a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards imine formation. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be highly effective.

Question 2: I am observing the formation of a significant amount of the corresponding alcohol (1-indanol) as a byproduct. How can I minimize this side reaction?

Answer:

The formation of 1-indanol indicates that the reducing agent is reducing the starting ketone before it can form the imine. This is a common issue when using strong reducing agents.

  • Choice of Reducing Agent: The selectivity of the reducing agent is paramount.

    • Problematic Agents: Strong, less selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the imine intermediate. *[9][10] Recommended Agents: Milder and more selective reducing agents are preferred for one-pot reductive aminations.

      • Sodium Triacetoxyborohydride (STAB): This is an excellent choice as it is a weaker reducing agent than NaBH₄ and selectively reduces the iminium ion intermediate over the ketone. It is[8][10][11] compatible with a range of solvents, including dichloromethane (DCM) and 1,2-dichloroethane (DCE). [6][7][9] * Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine at a controlled pH (typically around 6-7). Howev[3][10][11]er, it is highly toxic and can release hydrogen cyanide gas, requiring careful handling.

  • [10][11]Reaction Sequence: If you must use a less selective reducing agent like NaBH₄, a two-step procedure is advisable.

    • Solution: First, allow sufficient time for the imine to form completely. Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS). Once the 1-indanone is consumed, then add the sodium borohydride to reduce the imine.

[5][9] Question 3: My primary amine product is undergoing further reaction to form a tertiary amine (dialkylation). How can I prevent this overalkylation?

Answer:

Overalkylation is a common challenge when using primary amines in reductive aminations, as the newly formed secondary amine can react with another molecule of 1-indanone.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial.

    • Solution: Use a slight excess of the primary amine relative to the 1-indanone. This will increase the probability that the ketone reacts with the starting primary amine rather than the secondary amine product.

  • Stepwise Procedure: A stepwise approach can provide better control. *[6][7][8] Solution: First, form the imine by reacting 1-indanone with the primary amine. Isolate the imine intermediate if possible, or at least ensure its complete formation in situ. Then, in a separate step, reduce the imine to the desired secondary amine. This [6]prevents the secondary amine product from being present in the reaction mixture along with the starting ketone.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reductive amination of 1-indanone?

A1: The reductive amination of 1-indanone proceeds through a two-step mechanism:

  • [3]Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon of 1-indanone. This [4]is followed by dehydration to form an imine (with a primary amine) or an enamine (with a secondary amine). In th[12]e presence of acid, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride reducing agent then attacks the electrophilic carbon of the imine or iminium ion, reducing the carbon-nitrogen double bond to a single bond, yielding the final amine product.

Reductive_Amination_Mechanism 1-Indanone 1-Indanone (Ketone) Hemiaminal Hemiaminal Intermediate 1-Indanone->Hemiaminal + R-NH2 Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product_Amine Product Amine Iminium_Ion->Product_Amine + [H-] (Reducing Agent)

Caption: General mechanism of reductive amination.

Q2: Which reducing agent is best for the reductive amination of 1-indanone?

A2: The choice of reducing agent depends on the desired reaction conditions and selectivity.

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions. Toler[8][10][11]ates a wide range of functional groups.Moi[6][7][8]sture-sensitive.DCE[9], DCM, THF, Acetonitrile
[6][7][9]Sodium Cyanoborohydride (NaBH₃CN)Selective for imines at controlled pH. Stabl[10][11]e in acidic solutions.Hig[10]hly toxic; can release HCN gas.Met[10]hanol, Ethanol
[9]Sodium Borohydride (NaBH₄)Inexpensive and readily available.Can reduce the starting ketone, leading to alcohol byproduct. Best [5][9][10]used in a two-step process.Met[5][9]hanol, Ethanol
[9]Catalytic Hydrogenation (H₂/Pd, Pt, Ni)High atom economy; clean reaction.Req[10]uires specialized equipment (hydrogenator). Catalyst can be pyrophoric.Methanol, Ethanol, Ethyl Acetate

Q3: How can I effectively monitor the progress of my reductive amination reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You should spot the starting 1-indanone, the amine, and the reaction mixture on a TLC plate. A suitable solvent system should be chosen to achieve good separation of the starting materials, the intermediate imine (if stable enough to be observed), and the final product. The disappearance of the starting ketone and the appearance of the product spot will indicate the progress of the reaction. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocol: Reductive Amination of 1-Indanone with Benzylamine using Sodium Triacetoxyborohydride

This protocol provides a general procedure that can be adapted for different amines.

Materials:

  • 1-Indanone

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-indanone (1.0 eq) in DCE, add benzylamine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC until the 1-indanone is consumed.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Experimental_Workflow cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification A Dissolve 1-Indanone and Benzylamine in DCE B Add Catalytic Acetic Acid A->B C Stir for 1-2h (Imine Formation) B->C D Add NaBH(OAc)3 Slurry C->D E Stir for 3-12h D->E F Quench with NaHCO3 E->F G Extract with DCE F->G H Wash, Dry, and Concentrate G->H I Purify by Chromatography H->I

Caption: Reductive amination workflow.

References

  • Reductive Amination. (2023, January 22). Chemistry LibreTexts. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Asymmetric reductive amination of 1‐indanone derivatives by using... - ResearchGate. ResearchGate. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health (NIH). [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N-benzyl-1-indanamine

< Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is specifically designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of N-benzyl-1-indanamine and other basic compounds. Our goal is to provide you with the expertise and practical solutions needed to achieve symmetric, reproducible peaks for accurate quantification.

Understanding the Challenge: Why Does N-benzyl-1-indanamine Exhibit Peak Tailing?

N-benzyl-1-indanamine, a secondary amine, is prone to peak tailing in reversed-phase HPLC primarily due to its basic nature. The primary cause of this issue is the interaction between the protonated amine group of the analyte and residual silanol groups on the surface of silica-based stationary phases.[1][2] These silanol groups (Si-OH) are acidic and can become deprotonated (Si-O-), creating negatively charged sites that strongly interact with the positively charged basic analyte. This secondary interaction mechanism, in addition to the desired hydrophobic interactions, leads to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak.[1][2][3]

Several factors can influence the degree of this unwanted interaction, including the type of stationary phase, mobile phase pH, buffer composition, and the presence of metal contaminants in the column packing.[2][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Our troubleshooting guide is structured in a question-and-answer format to directly address the common challenges you may face.

Q1: My peak for N-benzyl-1-indanamine is tailing. What is the first thing I should check?

A1: Evaluate Your Mobile Phase pH.

The pH of your mobile phase is the most critical factor influencing the peak shape of basic compounds.[5][6]

  • The "Why": At a low pH (typically below 3), the acidic silanol groups on the silica stationary phase are fully protonated (Si-OH) and therefore neutral.[7][8] This minimizes the ionic interaction with your protonated basic analyte, leading to a more symmetrical peak.[7][8] As the pH increases, more silanol groups become deprotonated (negatively charged), increasing the likelihood of secondary interactions and peak tailing.[1]

  • Troubleshooting Protocol:

    • Determine the pKa of N-benzyl-1-indanamine. This will help you understand its ionization state at different pH values.

    • Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. For most basic compounds, a starting pH of 2.5 to 3.5 is effective.

    • Use a suitable buffer to maintain a consistent pH. Unbuffered mobile phases can experience pH shifts that lead to irreproducible retention times and poor peak shape.[9][10]

Q2: I've lowered the pH, but I still see some tailing. What's my next step?

A2: Optimize Your Buffer and Consider Additives.

If adjusting the pH alone is insufficient, the choice and concentration of your buffer, as well as the use of mobile phase additives, can significantly improve peak shape.

  • The "Why": Buffers not only control pH but their components can also interact with the stationary phase. The buffer cations can compete with the protonated analyte for interaction with the negatively charged silanol groups, effectively "shielding" the analyte from these secondary interactions. Increasing the buffer concentration can enhance this shielding effect.[11]

  • Troubleshooting Protocol:

    • Increase Buffer Concentration: Gradually increase the concentration of your buffer (e.g., from 10 mM to 25 mM or 50 mM) and observe the effect on peak shape. Be mindful of buffer solubility in the organic portion of your mobile phase.[12]

    • Use a Competitive Amine Additive: Adding a small amount of a basic compound, like triethylamine (TEA) or another amine, to the mobile phase can act as a "silanol blocker."[13][14][15] These additives compete with your analyte for the active silanol sites. A typical starting concentration for TEA is 0.1% (v/v).

    • Consider Ion-Pairing Reagents: For particularly challenging separations, an ion-pairing reagent can be used. These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that can pair with the ionized analyte, improving retention and peak shape.[16][17] However, these can be difficult to remove from the column.

Data Presentation: Buffer Selection Guide

Buffer SystempKaUseful pH RangeUV Cutoff (nm)MS Compatibility
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200No
Formate3.82.8-4.8210Yes
Acetate4.83.8-5.8205Yes
Trifluoroacetic Acid (TFA)~0.5< 1.5210Can cause ion suppression

Data compiled from various sources.[9][12]

Q3: Could my column be the problem? How do I choose the right column for basic compounds?

A3: Yes, Column Chemistry is a Key Factor.

Modern HPLC columns are designed to minimize the negative effects of silanol interactions.

  • The "Why": Not all C18 columns are the same. Columns specifically designed for the analysis of basic compounds often feature high-purity silica with minimal metal content and are subjected to extensive end-capping to reduce the number of accessible silanol groups.[2][18] Some columns have a slightly positively charged surface to repel basic analytes from the silanols.[19][20]

  • Troubleshooting Protocol:

    • Use a High-Purity, End-Capped Column: Select a column from a reputable manufacturer that is marketed for the analysis of basic compounds.[21] These columns are typically made from high-purity silica and have undergone a thorough end-capping process.[18]

    • Consider a Column with a Different Stationary Phase: If a C18 column continues to give poor peak shape, consider a column with an embedded polar group or a phenyl-hexyl phase, which can offer alternative selectivities and reduce silanol interactions.

    • Check for Column Contamination or Degradation: If the column has been used extensively, especially with high pH mobile phases, the stationary phase may be degraded, exposing more silanol groups.[22] Flushing the column or replacing it may be necessary.[23][24] A guard column can help extend the life of your analytical column.[25]

Experimental Workflow: Systematic Troubleshooting of Peak Tailing

G start Peak Tailing Observed for N-benzyl-1-indanamine check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with an appropriate buffer (e.g., formate) check_ph->adjust_ph No check_buffer Is Peak Shape Still Tailing? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration (e.g., to 25-50 mM) check_buffer->increase_buffer Yes good_peak Symmetrical Peak Achieved check_buffer->good_peak No check_additive Is Tailing Persistent? increase_buffer->check_additive add_amine Add a competitive amine (e.g., 0.1% TEA) check_additive->add_amine Yes check_additive->good_peak No check_column Still Experiencing Tailing? add_amine->check_column evaluate_column Evaluate Column Chemistry: - Use a high-purity, end-capped column - Consider alternative stationary phases check_column->evaluate_column Yes check_column->good_peak No check_system Is the problem resolved? evaluate_column->check_system system_check Investigate other system issues: - Extra-column dead volume - Column void/blockage check_system->system_check Yes check_system->good_peak No system_check->good_peak

Caption: A stepwise decision tree for troubleshooting peak tailing.

Q4: Can other instrumental factors contribute to peak tailing?

A4: Absolutely. It's important to rule out system-related issues.

While chemical interactions are the most common cause of peak tailing for basic compounds, physical and instrumental factors can also play a role.

  • The "Why": Extra-column volume, caused by overly long or wide-bore tubing between the injector, column, and detector, can lead to band broadening and peak tailing.[23] A partial blockage in the column frit or a void at the head of the column can also distort the peak shape.[3][22]

  • Troubleshooting Protocol:

    • Minimize Tubing Length and Diameter: Ensure that the tubing connecting the components of your HPLC system is as short and narrow as possible to minimize extra-column volume.

    • Check for Blockages: If you observe a sudden increase in backpressure along with peak tailing, there may be a blockage in the system.[25] Reversing and flushing the column (if recommended by the manufacturer) can sometimes resolve this.

    • Inspect for Voids: A void at the head of the column can occur over time. This may require replacing the column.

    • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to tailing.[3][4] Try reducing the injection volume or sample concentration.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of N-benzyl-1-indanamine, leading to more accurate and reliable results.

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Dolan, J. W. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Roses, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Singh, S. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (2013, July 2). The LCGC Blog: Buffer Choice for HPLC Separations.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Regis Technologies. (n.d.). Reversed-phase HPLC Buffers.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Gasco-López, A. I., et al. (1997). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in Reversed-Phase High-Performance Liquid Chromatography Using C18 Packings.
  • Agilent. (n.d.). Agilent HPLC Column Selection Guide.

Sources

Optimization

Technical Support Center: Interpreting Unexpected Signals in the NMR Spectrum of N-benzyl-1-indanamine

Welcome to the technical support guide for the NMR analysis of N-benzyl-1-indanamine. This resource is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of N-benzyl-1-indanamine. This resource is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and purity assessment of this and structurally related compounds. Here, we will address common issues and questions that arise during the interpretation of its ¹H NMR spectrum, providing troubleshooting strategies and advanced insights to navigate the complexities of its spectral features.

Section 1: Understanding the Expected ¹H NMR Spectrum of N-benzyl-1-indanamine

Before delving into unexpected signals, it is crucial to have a firm grasp of the expected spectrum. N-benzyl-1-indanamine possesses a unique structure with several distinct proton environments.

Core Structure and Proton Environments:

structure cluster_indane Indane Moiety cluster_benzyl Benzyl Moiety C1 C1 (Chiral Center) C2 C2 C1->C2 N N-H (Amine) C1->N C3 C3 C2->C3 Aromatic_Indane Aromatic Ring (4H) CH2_benzyl Benzylic CH₂ Aromatic_Benzyl Aromatic Ring (5H) N->CH2_benzyl

Caption: Key structural components of N-benzyl-1-indanamine.

Expected Chemical Shift Ranges:

The following table summarizes the anticipated chemical shift (δ) ranges for the protons of N-benzyl-1-indanamine in a common NMR solvent like CDCl₃. These values are based on established chemical shift theory and data from analogous structures.[1][2]

Proton Assignment Structure Expected Chemical Shift (ppm) Multiplicity Key Considerations
Aromatic ProtonsIndane & Benzyl Rings~ 7.1 - 7.5Multiplet (m)Overlapping signals from both aromatic rings are expected.
Methine ProtonCH at position 1~ 4.2 - 4.5Triplet (t) or Multiplet (m)Its chemical shift is influenced by the adjacent nitrogen and aromatic ring.
Methylene ProtonsCH₂ at position 2~ 1.8 - 2.5 & ~ 2.8 - 3.2Multiplets (m)These protons are diastereotopic due to the chiral center at C1.
Methylene ProtonsCH₂ at position 3~ 2.8 - 3.2Multiplet (m)
Benzylic ProtonsPh-CH₂ -N~ 3.7 - 4.0Doublets of Doublets (dd) or two separate Doublets (d)These protons are also diastereotopic.[3]
Amine ProtonN-H ~ 1.5 - 2.5 (variable)Broad Singlet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why do the benzylic methylene (Ph-CH₂-N) protons appear as two separate signals instead of a single peak?

A1: This is a classic example of diastereotopicity. The N-benzyl-1-indanamine molecule is chiral, with a stereocenter at the C1 position of the indane ring. This chirality makes the two protons of the benzylic methylene group chemically non-equivalent.[3] One proton is pro-R and the other is pro-S, and they reside in different chemical environments relative to the chiral center. Consequently, they have different chemical shifts and will typically appear as two distinct signals, often as a pair of doublets due to geminal coupling.[5][6][7]

Q2: The chemical shift of my amine (N-H) proton is different from the literature value. Is this a cause for concern?

A2: Not necessarily. The chemical shift of an amine proton is highly variable and sensitive to experimental conditions.[4] Factors that can influence its position include:

  • Solvent: The choice of deuterated solvent significantly impacts the chemical shift due to varying degrees of hydrogen bonding and solvent polarity.[8][9] For instance, the N-H signal will likely be further downfield in a hydrogen-bond-accepting solvent like DMSO-d₆ compared to a non-polar solvent like C₆D₆.

  • Concentration: At higher concentrations, intermolecular hydrogen bonding between amine molecules can cause a downfield shift of the N-H proton.

  • Temperature: Changes in temperature can affect the rate of proton exchange and the extent of hydrogen bonding, leading to shifts in the N-H signal.

  • Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze proton exchange, causing the N-H signal to broaden or even disappear.

A simple way to confirm the identity of an N-H peak is to perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the peak to disappear or significantly diminish in intensity.[10]

Q3: My aromatic region (7.1-7.5 ppm) is a complex, unresolved multiplet. How can I assign the protons?

A3: The aromatic region of N-benzyl-1-indanamine contains signals from nine protons (four from the indane ring and five from the benzyl ring), which often overlap, creating a complex multiplet.[1] To resolve and assign these signals, consider the following advanced NMR techniques:

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It can help you trace the connectivity of protons within each aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. By using known ¹³C chemical shifts for aromatic carbons, you can more confidently assign the corresponding proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Section 3: Troubleshooting Unexpected Signals

This section provides a systematic approach to identifying the source of unexpected peaks in your ¹H NMR spectrum.

troubleshooting_flowchart start Unexpected Signal(s) in ¹H NMR Spectrum check_impurities 1. Check for Common Impurities start->check_impurities check_structure 2. Consider Structural Isomers / Rotamers check_impurities->check_structure No impurities_yes Identify and Quantify Impurity. Consider Re-purification. check_impurities->impurities_yes Peaks Match Known Impurities? check_experimental 3. Evaluate Experimental Parameters check_structure->check_experimental No rotamers_yes Perform Variable Temperature (VT) NMR. check_structure->rotamers_yes Signal Doubling / Broadening? solvent_issue Consult Solvent Impurity Tables. Re-run in a Different Solvent. check_experimental->solvent_issue Solvent Choice / Residual Peaks? further_analysis Perform Advanced 2D NMR (COSY, HSQC, HMBC) for Structural Confirmation. check_experimental->further_analysis No Obvious Issues coalesce Indicates Rotational Isomers (Rotamers). rotamers_yes->coalesce Signals Coalesce? no_coalesce Consider Diastereomers or other Isomers. rotamers_yes->no_coalesce No Coalescence? coalesce->check_experimental

Caption: Troubleshooting workflow for unexpected NMR signals.

Issue 1: I see extra peaks that don't correspond to my product.

Possible Cause: These are likely due to impurities from the synthesis or purification process.

Troubleshooting Steps:

  • Identify Common Synthetic Byproducts: The synthesis of N-benzyl-1-indanamine often involves the reductive amination of 1-indanone with benzylamine. Common impurities can include:

    • Unreacted Starting Materials: Benzylamine (benzylic CH₂ at ~3.8 ppm, NH₂ at ~1.5 ppm)[11] or 1-indanone.

    • Over-alkylation Products: Dibenzylamine may be present.

    • Side-Reaction Products: The imine intermediate, N-benzylidene-1-indanamine, may be present.

  • Check for Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are common sources of extra peaks. Consult a table of common NMR solvent impurities to identify these signals.[12]

  • Perform a Purity Check: Correlate the NMR data with other analytical techniques like LC-MS or GC-MS to confirm the presence and identity of impurities.

Issue 2: I observe a doubling of many signals in the spectrum.

Possible Cause: This can be due to the presence of rotational isomers (rotamers) or diastereomers.

Troubleshooting Steps:

  • Consider Rotamers: Restricted rotation around the C1-N bond or the N-CH₂ bond can lead to the existence of stable rotamers at room temperature, each giving a distinct set of NMR signals.[13][14] This phenomenon is often temperature-dependent.

  • Experimental Protocol: Variable Temperature (VT) NMR

    • Objective: To determine if the signal doubling is due to a dynamic process like bond rotation.

    • Procedure:

      • Prepare your sample in a suitable solvent with a wide liquid range (e.g., toluene-d₈ or DMSO-d₆).

      • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

      • Incrementally increase the temperature of the NMR probe (e.g., in 10-15 K steps). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.[15]

      • Observe the pairs of doubled signals. If they are due to rotamers, the peaks will broaden and eventually coalesce into single, averaged signals at a sufficiently high temperature.

    • Interpretation: Coalescence of the signals upon heating is strong evidence for the presence of rotamers.

  • Consider Diastereomers: If your synthesis started with a racemic mixture of 1-indanamine, and a chiral reagent was used in a subsequent step, you may have formed a mixture of diastereomers. Diastereomers are distinct compounds and will show separate sets of peaks that will not coalesce upon heating.

Section 4: Advanced Spectroscopic Phenomena

The Anisotropic Effect of Aromatic Rings

The chemical shifts of protons in N-benzyl-1-indanamine are significantly influenced by the magnetic anisotropy of the two aromatic rings.[16] When placed in an external magnetic field, the π electrons of the aromatic rings circulate, creating their own induced magnetic field. This induced field deshields protons on the outer edge of the ring, shifting them downfield, while shielding protons located above or below the plane of the ring, shifting them upfield. This effect can lead to a wider than expected range of chemical shifts, especially for the diastereotopic benzylic and C2 protons, which may be held in fixed conformations close to one of the aromatic rings.

References

  • Espinet, P., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

  • Various Authors. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. ResearchGate. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Various Authors. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). 1 H NMR spectrum of compound 3b showing the differences in diastereotopic protons d and e. ResearchGate. Retrieved from [Link]

  • Various Authors. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journals. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Reddit User. (2018). diastereotopic protons on NMR. Reddit. Retrieved from [Link]

  • Various Authors. (n.d.). Diastereotopic protons in benzyl methylene of the DQZ. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Troubleshooting

Purification strategy for removing starting materials from amine reactions

Welcome to the technical support center for amine reaction purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating their target amine produ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine reaction purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating their target amine products from unreacted starting materials and byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methods to your specific needs.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common purification challenges. Find your issue below for a direct explanation and a link to a detailed solution.

Q1: My amine product is streaking badly on a standard silica gel column. How can I fix this?

A: This is a classic problem caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[1] This strong interaction prevents clean elution.

  • Quick Fix: Add a small amount of a competing base, like triethylamine (0.5-1%) or ammonia (in the form of a methanolic or DCM solution), to your mobile phase.[1][2] This modifier will occupy the acidic sites on the silica, allowing your product to travel more smoothly.

  • Robust Solution: Switch to a less acidic or basic stationary phase. Basic alumina is an excellent alternative for purifying amines.[3][4] Alternatively, amine-functionalized silica columns are commercially available and designed specifically to prevent these unwanted interactions, often allowing for simpler solvent systems.[1]

  • See Protocol:

Q2: How do I remove an excess of a starting material amine from my neutral product?

A: The most efficient method is an acidic wash, a form of liquid-liquid extraction. By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), the basic starting amine will be protonated, forming a water-soluble ammonium salt.[5][6] This salt will partition into the aqueous layer, which can then be separated and discarded. Your neutral product will remain in the organic layer. This process should be repeated until the starting amine is no longer detected in the organic layer (e.g., by TLC).

  • Critical Check: Ensure your desired product is stable under acidic conditions before performing this wash.[5]

  • See Protocol:

Q3: My amine product is highly polar and water-soluble. How can I extract it after the reaction?

A: This is a common challenge, especially with small, poly-functionalized amines. Standard extraction is difficult because the product prefers the aqueous phase.

  • Strategy 1: Salt Formation & Precipitation. If the impurities are non-polar, you can sometimes precipitate your amine product from an organic solvent by adding an acid (e.g., HCl in dioxane or ether).[2] The resulting ammonium salt may be insoluble and can be collected by filtration.

  • Strategy 2: Reverse-Phase Chromatography. This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol). Polar compounds move more slowly, allowing for the separation of your water-soluble amine from non-polar impurities.[2]

  • Strategy 3: Boc-Protection. If the amine has a reactive N-H bond, you can temporarily protect it with a Boc group (tert-butoxycarbonyl). This often dramatically decreases the polarity, making the molecule easier to handle with standard silica gel chromatography and extraction. The Boc group can be easily removed later with an acid like TFA.[7]

Q4: The pKa values of my desired amine product and the starting amine impurity are very similar. How can I separate them?

A: When acid-base extraction is not selective enough due to similar pKa values, other physical properties must be exploited.[8]

  • Meticulous Chromatography: This is the most common solution. You may need to screen different stationary phases (silica, alumina, amine-functionalized silica) and various mobile phase systems to find conditions that provide adequate separation.[1][2]

  • Crystallization/Recrystallization: If your product is a solid and can be produced with high initial purity (>90%), a careful recrystallization can be highly effective. The crystal lattice of the major component will tend to exclude the impurity, even if they have similar structures and solubilities.[9] Forming a salt with a suitable acid can often induce crystallization.[2]

  • See Protocol:

Core Purification Strategies: The "Why" and "How"

A successful purification strategy is chosen based on the distinct chemical properties of the product and the impurities.

Acid-Base Liquid-Liquid Extraction

This is the first line of defense in amine purification. It leverages the basicity of the amine functional group to move it between immiscible liquid phases.

The Principle of Causality: Amines are organic bases. In their neutral form, they are typically soluble in organic solvents. When reacted with an acid, they form ammonium salts. The ionic character of these salts makes them soluble in water.[6][10] This reversible transformation allows for the selective separation of amines from non-basic (neutral or acidic) impurities. The choice of pH is critical; to protonate an amine, the pH of the aqueous solution should be at least 2 pH units below the amine's pKa. Conversely, to deprotonate the ammonium salt and return it to its neutral, organic-soluble form, the pH should be raised to at least 2 pH units above the pKa using a base like NaOH or NaHCO₃.[8][10]

G organic_phase Organic Phase (e.g., Ethyl Acetate) Contains: Neutral Product, Amine Impurity add_acid Wash with Aqueous Acid (e.g., 1M HCl) organic_phase->add_acid Step 1 separation1 Phase Separation add_acid->separation1 Step 2 aqueous_layer Aqueous Phase Contains: Protonated Amine Salt (R₃N⁺H Cl⁻) separation1->aqueous_layer Amine moves to Aqueous organic_layer_pure Organic Phase Contains: Purified Neutral Product separation1->organic_layer_pure Product stays in Organic discard Discard aqueous_layer->discard

Figure 1. Workflow for removing a basic amine impurity from a neutral product using acid-base extraction.

Chromatography

When extraction is insufficient, chromatography provides a higher degree of separation based on differential partitioning between a stationary phase and a mobile phase.

The Principle of Causality: The choice of stationary phase is paramount for amine purification.

  • Normal Phase (Silica Gel): Silica is acidic and strongly retains basic amines, leading to poor separation, tailing, and sometimes irreversible adsorption.[1] This can be mitigated by adding a basic modifier to the mobile phase (e.g., triethylamine) to "shield" the amine from the acidic sites.[1]

  • Alumina: Available in basic, neutral, and acidic grades, basic alumina is often a superior choice for purifying amines as it avoids the strong acid-base interactions seen with silica.[4]

  • Amine-Functionalized Silica: This is a specialty phase where the silica surface is chemically modified with amino groups. It provides a mildly basic environment that is ideal for preventing tailing and improving the chromatography of basic compounds.[1]

  • Reverse Phase (e.g., C18): Here, the stationary phase is non-polar. This technique is excellent for separating polar or water-soluble amines that are difficult to handle on normal phase columns.

Chromatographic MethodBest ForMobile Phase ConsiderationsCommon Issues & Solutions
Standard Silica Gel Non-polar to moderately polar amines, when modified.Hexanes/EtOAc or DCM/MeOH + 0.5-1% Triethylamine or NH₄OH.[1][2]Issue: Streaking/tailing. Solution: Add a basic modifier.
Basic Alumina Basic compounds, especially amines.Hexanes/EtOAc or DCM/MeOH. No modifier usually needed.[4]Issue: Can be less resolving than silica for some compounds.
Amine-Functionalized Silica All types of amines, especially those sensitive to acid.Simple Hexanes/EtOAc gradients. No modifier needed.[1]Issue: Higher cost of the stationary phase.
Reverse Phase (C18) Polar, water-soluble amines.Water/Acetonitrile or Water/Methanol, often with a modifier like TFA or formic acid.Issue: Removing water from fractions can be difficult (requires lyophilization).
Crystallization via Salt Formation

Crystallization is a powerful technique for achieving high purity, especially for solid products. For amines, which are often oils at room temperature, converting them to a salt can induce crystallization.

The Principle of Causality: The formation of an ammonium salt introduces ionic character and rigidity to the molecule, which often facilitates the formation of a well-ordered crystal lattice.[2][11] This process can be highly selective. As the salt of the desired product crystallizes from the solution, impurities with different structures or properties are excluded from the growing crystal lattice and remain in the mother liquor.[9] The choice of the counter-ion (e.g., chloride, sulfate, acetate) can significantly impact the salt's solubility and crystalline properties, providing an avenue for optimization.[2][12]

A novel approach involves using trichloroacetic acid (TCA). The amine-TCA salt can be precipitated, and upon gentle heating or dissolution in a suitable solvent, the TCA decomposes into volatile chloroform and CO₂, leaving the pure, free amine behind without requiring a final basification step.[13]

Scavenger Resins

Scavenger resins are polymer-supported reagents used to selectively react with and remove excess starting materials or byproducts from a solution. This technique simplifies workup to a simple filtration.

The Principle of Causality: Scavenger resins are functionalized with groups that have a high affinity for specific types of reactive molecules.[14] For example, to remove an unreacted electrophile (like an acid chloride or isocyanate), one would use a resin functionalized with a nucleophilic group, such as an aminomethyl (AM) or tris(2-aminoethyl)amine (TAEA) resin.[15] Conversely, to remove an excess primary or secondary amine starting material, an electrophilic scavenger resin, such as one functionalized with isocyanate groups, is used.[16] The desired product, being unreactive towards the resin, remains in solution while the resin-bound impurity is removed by filtration.

G start Crude Reaction Mixture (Product + Excess Reagent) add_resin Add Scavenger Resin Stir at RT start->add_resin filter Filter Mixture add_resin->filter Reaction is complete filtrate Filtrate: Solution of Pure Product filter->filtrate solid Solid: Resin-Bound Impurity filter->solid concentrate Concentrate filtrate->concentrate final_product Isolated Pure Product concentrate->final_product

Figure 2. General workflow for purification using a scavenger resin.

Detailed Experimental Protocols

Protocol: Acid-Base Liquid-Liquid Extraction

(To isolate a neutral product from an amine starting material)

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 5% citric acid solution). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer. If you are unsure which layer is which, add a few drops of water and observe where they go.

  • Repeat: Repeat the acidic wash (steps 2-3) one or two more times. Monitor the removal of the amine from the organic layer by TLC.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.[6]

Protocol: Column Chromatography of Amines

(Using a modified mobile phase on silica gel)

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 99:1 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the packed column.

  • Mobile Phase Preparation: Prepare your mobile phase solvents. To the more polar solvent (e.g., Ethyl Acetate), add 1% triethylamine (v/v).

  • Elution: Start the chromatography with a low-polarity mobile phase (e.g., 99:1 Hexane:EtOAc + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Recrystallization of Amine Salts
  • Dissolution: Dissolve the impure amine product in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol, or ethyl acetate) with gentle heating.

  • Salt Formation: Slowly add a solution of an acid (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution. Continue addition until a precipitate is consistently formed or until the solution is acidic (test with pH paper).

  • Crystallization: The formation of a solid precipitate may occur immediately. If not, allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities from the surface.

  • Drying: Dry the purified amine salt crystals under high vacuum. If the free amine is desired, the salt can be redissolved and neutralized with a base, followed by extraction.[17]

References

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Amine workup. Reddit r/Chempros. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Liquid/liquid Extraction of Acids or Bases from Neutral Organics. University of Missouri–St. Louis. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • D'Halluin, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Purification of amine reaction mixtures.
  • How to purify Amine? YouTube. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Process for the purification of amines.
  • Scavenger resin and processes for the use thereof.
  • Amine Unit Contamination Overview. American Filtration and Separation Society. [Link]

  • Method for removing unreacted electrophiles
  • Purification: How To. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Chromotography with free amines? Reddit r/chemhelp. [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • How to remove excess starting material Pyrenecarboxyaldehyde? ResearchGate. [Link]

  • Removal of impurities
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. [Link]

  • Covalent Scavengers for Primary and Secondary Amines. Journal of Combinatorial Chemistry. [Link]

  • Isolation (Recovery). University of Alberta. [Link]

  • Homogeneous liquid-liquid microextraction based on primary amine phase separation. ResearchGate. [Link]

  • Column chromatography. Columbia University. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • Troubleshooting — SRU and Amine Blog. Sulfur Recovery Engineering Inc.[Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of 2,3-Dihydro-N-benzyl-1H-inden-1-amine

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for determining the molecular structure of organic compounds in solution. This guide provides an in-depth, expert-level walkthrough for the complete ¹H and ¹³C NMR spectral assignment of 2,3-Dihydro-N-benzyl-1H-inden-1-amine, a molecule featuring a chiral center and multiple distinct spin systems.

This document moves beyond a simple recitation of data. It is designed to provide researchers with the strategic thinking and causal reasoning behind the spectral assignment process. We will explore not only what the chemical shifts and coupling constants are, but why they manifest in a particular way, leveraging a suite of 1D and 2D NMR experiments. The methodologies described herein represent a self-validating system, ensuring high confidence in the final structural assignment.

Molecular Structure and Preliminary Analysis

Before acquiring any spectra, a thorough analysis of the target molecule's structure is critical for forming a hypothesis. The structure of 2,3-Dihydro-N-benzyl-1H-inden-1-amine can be deconstructed into three key components: the indane bicyclic system, the N-benzyl group, and the secondary amine linker.

Caption: Numbering scheme for 2,3-Dihydro-N-benzyl-1H-inden-1-amine.

Key Structural Features and Predictions:

  • Chirality: Carbon C1 is a chiral center. This renders the two protons on C2 (H-2α, H-2β) and the two protons on the benzylic carbon C8 diastereotopic. Consequently, they are chemically non-equivalent and are expected to appear as distinct signals with geminal coupling.[1]

  • Indane Aliphatic Protons: The protons on C1, C2, and C3 form a complex, coupled spin system. H1, being adjacent to the nitrogen and the aromatic ring, is expected to be the most downfield of this group.

  • Aromatic Systems: There are two distinct aromatic rings: the indane phenyl ring (C4-C7) and the benzyl phenyl ring (C10-C14). The four protons on the indane ring will likely show complex splitting patterns, while the five protons on the benzyl ring may appear as a more straightforward multiplet.

  • Amine Proton (N-H): The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[2][3] It typically does not exhibit coupling to adjacent protons due to rapid chemical exchange.

Experimental Protocols: A Framework for Unambiguous Assignment

The quality of NMR data is fundamentally reliant on meticulous sample preparation and the selection of appropriate experimental parameters.

NMR Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectra. Purification via column chromatography or recrystallization is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules. It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.[4]

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR in approximately 0.6-0.7 mL of solvent.[4] Overly concentrated samples can lead to line broadening and poor shimming.

  • Handling: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • D₂O Exchange (Optional but Recommended): To confirm the N-H proton signal, acquire a standard ¹H spectrum, then add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal will disappear due to proton-deuterium exchange.[2]

NMR Data Acquisition

A comprehensive suite of experiments is necessary for a complete assignment. The following workflow is recommended, performed on a 400 MHz or higher field spectrometer.

G A 1. ¹H NMR (Proton Count & Splitting) D 4. COSY (¹H-¹H Correlations) A->D G 7. Final Assignment (Correlated Data) A->G B 2. ¹³C NMR (Carbon Count) C 3. DEPT-135 & DEPT-90 (Carbon Type: CH, CH₂, CH₃) B->C E 5. HSQC (¹J C-H Correlations) C->E D->E F 6. HMBC (ⁿJ C-H Correlations, n=2,3) E->F F->G

Caption: Logical workflow for NMR structure elucidation.

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).

  • ¹³C{¹H} NMR: A broadband proton-decoupled experiment that shows all unique carbon environments.

  • DEPT-90 & DEPT-135: Distortionless Enhancement by Polarization Transfer experiments are crucial for identifying carbon types.[5][6]

    • DEPT-90: Only shows signals for CH (methine) carbons.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks. Quaternary carbons are absent.[7]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is essential for tracing out the connectivity within the indane and benzyl spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹J C-H coupling).[8][9]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges, typically 2 to 3 bonds (ⁿJ C-H).[9][10] This is the key experiment for connecting molecular fragments, such as linking the benzyl group to the indane moiety via the nitrogen atom.

Spectral Analysis and Assignment

Note: The following chemical shifts are predictive and based on literature values for similar structural motifs. Actual experimental values may vary slightly.

¹H NMR Spectral Analysis

The ¹H NMR spectrum can be divided into three main regions:

Chemical Shift (δ, ppm)Proton Assignment (Number)Predicted MultiplicityRationale & Key Couplings
~7.20 - 7.40H10, H11, H12, H13, H14 (5H) & H4, H5, H6, H7 (4H)Multiplet (m)Signals for the two distinct aromatic rings will overlap in this region.
~4.45H1 (1H)Triplet (t)Benzylic proton on a chiral center, adjacent to nitrogen and an aromatic ring. Coupled to the two H2 protons. Expected J ≈ 7.6 Hz.[1]
~3.90H8 (2H)AB quartet (ABq)Diastereotopic benzylic protons adjacent to nitrogen. Will appear as two distinct doublets if the chemical shift difference is large enough.
~3.05H3 (1H of CH₂)Multiplet (m)Part of the indane aliphatic system. Deshielded by the adjacent aromatic ring.
~2.90H3 (1H of CH₂)Multiplet (m)Diastereotopic partner to the other H3 proton.
~2.50H2 (1H of CH₂)Multiplet (m)Diastereotopic proton coupled to H1 and its geminal partner.
~2.15H2 (1H of CH₂)Multiplet (m)Diastereotopic proton coupled to H1 and its geminal partner.[1]
~1.80NH (1H)Broad Singlet (br s)Labile proton; signal will disappear upon D₂O exchange.[2]
¹³C NMR and DEPT Spectral Analysis

The combination of the broadband-decoupled ¹³C spectrum and DEPT experiments allows for the definitive assignment of each carbon atom.

Chemical Shift (δ, ppm)Carbon Assignment (Number)DEPT-135 PhaseDEPT-90 SignalRationale
~145.2C7aNullNullQuaternary aromatic carbon, deshielded by fusion to two rings.
~142.5C3aNullNullQuaternary aromatic carbon.
~139.8C9NullNullQuaternary aromatic carbon of the benzyl group.
~128.6C10/C14PositivePositiveAromatic CH carbons (benzyl).
~128.4C11/C13PositivePositiveAromatic CH carbons (benzyl).
~127.1C12PositivePositiveAromatic CH carbon (benzyl).
~126.8C5PositivePositiveAromatic CH carbon (indane).
~125.0C6PositivePositiveAromatic CH carbon (indane).
~124.5C4/C7PositivePositiveAromatic CH carbons (indane).
~60.5C1PositivePositiveMethine carbon bonded to nitrogen.[11]
~53.5C8NegativeNullMethylene carbon of the benzyl group, bonded to nitrogen.
~35.8C2NegativeNullAliphatic methylene carbon.
~30.1C3NegativeNullAliphatic methylene carbon, benzylic to the indane ring.
2D NMR Correlation: Assembling the Puzzle

While 1D spectra provide the pieces, 2D spectra reveal how they connect.

  • COSY:

    • A strong cross-peak will be observed between the H1 signal (~4.45 ppm) and the H2 signals (~2.50/2.15 ppm).

    • The H2 signals will show correlations to both H1 and the H3 signals (~3.05/2.90 ppm).

    • This confirms the H1-C1-C2-H2-C3-H3 connectivity of the five-membered ring.

    • Correlations among the aromatic protons can also be observed, helping to differentiate the two rings if resolution permits.

  • HSQC:

    • This experiment provides definitive one-bond C-H connections. For example, the proton signal at ~4.45 ppm will show a cross-peak to the carbon signal at ~60.5 ppm, unambiguously assigning these signals to H1 and C1, respectively. Every protonated carbon can be assigned this way, verifying the data in the tables above.

  • HMBC:

    • This is the ultimate tool for confirming the global structure. Key long-range correlations include:

      • Connecting Benzyl to Indane: The benzylic H8 protons (~3.90 ppm) should show a correlation to the C1 carbon (~60.5 ppm) of the indane ring. This is a critical 3-bond correlation (H8-C8-N-C1) that proves the N-benzyl substitution at the C1 position.

      • Confirming Indane Structure: The aliphatic H3 protons (~3.05/2.90 ppm) will show correlations to the quaternary aromatic carbon C3a (~142.5 ppm) and the aromatic CH carbon C4. The H1 proton will show correlations to C2, C7a, and C3a.

Conclusion

The complete and unambiguous NMR spectral assignment of 2,3-Dihydro-N-benzyl-1H-inden-1-amine is achieved through a systematic and multi-faceted approach. By beginning with a structural hypothesis and employing a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, each atom's chemical environment and connectivity can be confirmed. The chirality at C1 introduces diastereotopicity, which serves as a key spectral feature for assignment. The HMBC experiment is particularly indispensable, providing the long-range correlation data required to connect the distinct benzyl and indane fragments. This guide provides a robust framework for researchers to apply to this molecule and other structurally complex targets, ensuring the highest degree of scientific integrity and confidence in their results.

References

  • NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. (2025). [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). [Link]

  • N-benzylaniline ¹H and ¹³C NMR data. Supplementary Information, Royal Society of Chemistry. [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. (2025). [Link]

  • DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. (2023). [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry. (2023). [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • DEPT 13C NMR Spectroscopy. OpenStax. (2023). [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. (2023). [Link]

  • Using HMBC to Help Solve Structures. YouTube. (2011). [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Assessment of 2,3-Dihydro-N-benzyl-1H-inden-1-amine by Quantitative NMR

In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. F...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. For a compound such as 2,3-Dihydro-N-benzyl-1H-inden-1-amine, a molecule with potential significance in medicinal chemistry, establishing an accurate and reliable purity profile is paramount. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose. We will delve into the principles of qNMR, offer a detailed experimental protocol tailored for the analyte, and present a comparative analysis against the more conventional High-Performance Liquid Chromatography (HPLC) method.

The Ascendancy of qNMR in Purity Determination

Quantitative NMR stands as a powerful analytical technique for determining the purity of chemical compounds.[1][2][3] Unlike chromatographic methods that often rely on reference standards of the same compound for quantification, qNMR is a primary ratio method.[4] The integrated intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that allows for the direct quantification of a substance against a certified internal standard of a different chemical structure.[5] This inherent characteristic makes qNMR a highly accurate and versatile tool, particularly for the characterization of new chemical entities and for providing an orthogonal assessment to traditional chromatographic analyses.[2][6]

A Comparative Perspective: qNMR vs. HPLC

While HPLC with UV detection is a workhorse in most analytical laboratories for purity assessment, it is not without its limitations. The response of a molecule to UV detection is dependent on the presence and nature of a chromophore, and different molecules will have different response factors. This necessitates the availability of a well-characterized reference standard for each impurity to be quantified, which is often not feasible in early-stage drug development. qNMR, on the other hand, provides a more universal detection method for proton-containing molecules.[2] Below is a comparison of the two techniques:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[4][5]Based on the separation of components in a mixture and their detection by a detector (e.g., UV-Vis).
Reference Standard Requires a certified internal standard of a different, known compound.[7]Typically requires a certified reference standard of the analyte and each impurity for accurate quantification.[8]
Selectivity High selectivity based on chemical shifts of individual protons, allowing for quantification even in complex mixtures.High separation power, but co-elution of impurities can be a challenge.
Sample Preparation Generally simple, involving dissolution in a deuterated solvent with a known amount of internal standard.[1]Can be more complex, often requiring filtration, dilution, and careful solvent selection for the mobile phase.
Analysis Time Rapid data acquisition, often less than 15 minutes per sample.[9]Analysis times can vary significantly depending on the separation method, but are often in the range of 15-60 minutes per sample.
Universality Applicable to any soluble, proton-containing compound.Dependent on the detector; UV detection requires a chromophore. Other detectors like ELSD or MS can be used but have their own complexities.
Data Integrity Provides structural information alongside quantitative data, aiding in impurity identification.Primarily provides quantitative data; structural information requires coupling to a mass spectrometer (LC-MS).
Environmental Impact Lower solvent consumption compared to HPLC.Can generate significant volumes of solvent waste.
Initial Cost Higher initial instrument cost.Lower initial instrument cost.
Experimental Protocol: Purity Assessment of 2,3-Dihydro-N-benzyl-1H-inden-1-amine by ¹H-qNMR

This protocol outlines the steps for determining the purity of 2,3-Dihydro-N-benzyl-1H-inden-1-amine using an internal standard method.

  • Analyte Signal Selection: The structure of 2,3-Dihydro-N-benzyl-1H-inden-1-amine (Molecular Formula: C₁₆H₁₇N, Molecular Weight: 223.31 g/mol ) presents several protons that could be used for quantification. A preliminary ¹H-NMR spectrum of the analyte should be acquired to identify a well-resolved signal that does not overlap with signals from the internal standard, residual solvents, or expected impurities. Potential signals for quantification include:

    • The methine proton on the indane ring (C1-H), which is expected to be a single, well-defined multiplet.

    • The benzylic protons of the N-benzyl group (CH₂), which should appear as a singlet or a pair of doublets.

    • Well-resolved aromatic protons from either the indane or benzyl moiety. Exchangeable protons, such as the N-H proton, should not be used for quantification due to potential for peak broadening and chemical exchange.

  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[7] The ideal internal standard should:

    • Be highly pure and stable.[8]

    • Have a simple ¹H-NMR spectrum with at least one sharp, well-resolved signal that does not overlap with the analyte's signals.

    • Be soluble in the same deuterated solvent as the analyte.[8]

    • Be non-reactive with the analyte.[8]

    • Have a known molecular weight and number of protons for the selected signal.

    For 2,3-Dihydro-N-benzyl-1H-inden-1-amine, which has aromatic and aliphatic protons, suitable internal standards could include:

    • Dimethyl sulfone: A sharp singlet around 3.1 ppm in DMSO-d₆.

    • Maleic acid: A sharp singlet around 6.3 ppm in DMSO-d₆ or D₂O.

    • 1,4-Dinitrobenzene: A sharp singlet around 8.5 ppm in DMSO-d₆ or CDCl₃.

    A compatibility check should be performed by acquiring a spectrum of a mixture of the analyte and the chosen internal standard to confirm no signal overlap or degradation occurs over time.[8]

Accurate weighing is crucial for qNMR.[8]

  • Using a calibrated analytical balance, accurately weigh approximately 10-20 mg of 2,3-Dihydro-N-benzyl-1H-inden-1-amine into a clean vial. Record the weight to at least four decimal places.

  • Accurately weigh approximately 5-10 mg of the selected certified internal standard into the same vial. The goal is to have a molar ratio between the analyte and the standard that results in signals of similar intensity.[8] Record the weight to at least four decimal places.

  • Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the analyte and the internal standard.

  • Vortex the vial until a clear, homogeneous solution is obtained.

  • Transfer the solution to a high-quality NMR tube.

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature for at least 5 minutes.

  • Tune and shim the sample to achieve good resolution and lineshape.

  • Acquire a standard ¹H-NMR spectrum to confirm signal positions and check for any unexpected peaks.

  • For quantitative acquisition, use a simple pulse program (e.g., a single 90° pulse).[1]

  • Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals being quantified. This ensures complete relaxation and accurate integration. A T₁ inversion recovery experiment should be performed to determine the T₁ values.

  • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for high precision).[5]

  • Ensure the receiver gain is set appropriately to avoid signal clipping.[1]

  • Apply Fourier transformation to the FID.

  • Carefully and consistently phase the spectrum manually.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected, well-resolved signal of the analyte and the selected signal of the internal standard. Ensure the integration limits are set consistently for all spectra.

  • Calculate the purity of 2,3-Dihydro-N-benzyl-1H-inden-1-amine using the following equation[4]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons contributing to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons contributing to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • Purity_IS = Certified purity of the internal standard

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample & Equilibrate transfer->insert_sample tune_shim Tune & Shim insert_sample->tune_shim set_params Set Quantitative Parameters (D1, NS) tune_shim->set_params acquire Acquire Spectrum set_params->acquire process_fid Fourier Transform, Phase & Baseline Correction acquire->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Report Result calculate->report

Caption: Workflow for purity assessment by quantitative NMR.

Method Validation

Any qNMR method used for quality control in a regulated environment must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation should demonstrate the method's suitability for its intended purpose and typically includes the assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Quantitative NMR is a robust, reliable, and highly accurate method for determining the purity of 2,3-Dihydro-N-benzyl-1H-inden-1-amine. Its foundation on the direct proportionality between signal intensity and the number of nuclei provides a significant advantage over chromatographic techniques, which often depend on the availability of specific reference standards. By following a well-designed and validated protocol, researchers, scientists, and drug development professionals can confidently establish the purity of their compounds, ensuring data integrity and supporting the advancement of their research and development programs. The speed and relatively simple sample preparation also make qNMR an efficient tool in the modern analytical laboratory.[9]

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Agilent Technologies. Easy, Precise and Accurate Quantitative NMR. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • Bentham Science Publishers. Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • PubChem. 2,3-Dihydro-N-benzyl-1H-inden-1-amine. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • JEOL Ltd. Welcome! Quick Introduction to Quantitative NMR. [Link]

  • ResearchGate. Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]

  • National Institutes of Health. Molecular structure studies of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl). [Link]

  • Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • PubMed. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. [Link]

  • PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • MDPI. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • CordenPharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • PubMed. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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Validation

A Comparative Guide to the Biological Activity of R- and S-Enantiomers of N-benzyl-1-indanamine

This guide provides a detailed comparison of the anticipated biological activities of the (R)- and (S)-enantiomers of N-benzyl-1-indanamine. Drawing upon established principles of stereopharmacology and data from closely...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the anticipated biological activities of the (R)- and (S)-enantiomers of N-benzyl-1-indanamine. Drawing upon established principles of stereopharmacology and data from closely related compounds, this document offers researchers, scientists, and drug development professionals a comprehensive framework for understanding and investigating the distinct properties of these chiral molecules. While direct comparative studies on N-benzyl-1-indanamine enantiomers are not extensively available in public literature, this guide synthesizes existing knowledge to postulate their differential pharmacology, primarily focusing on their potential as monoamine oxidase (MAO) inhibitors.

Introduction: The Critical Role of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the individual chiral forms of a molecule, can exhibit profoundly different pharmacological and toxicological profiles. This is due to the stereospecific nature of biological targets such as enzymes and receptors, which can preferentially bind to one enantiomer over the other. A classic example of this is the potent and selective inhibition of monoamine oxidase B (MAO-B) by the (R)-enantiomer of N-propargyl-1-aminoindan (rasagiline), a compound structurally similar to N-benzyl-1-indanamine. The (S)-enantiomer of rasagiline, in contrast, is a significantly weaker and less selective MAO inhibitor.[1] This precedent strongly suggests that the biological activities of (R)- and (S)-N-benzyl-1-indanamine are also likely to be stereospecific.

Postulated Biological Activity Profile

Based on the structure-activity relationships of related aminoindan derivatives, it is hypothesized that both enantiomers of N-benzyl-1-indanamine will primarily act as inhibitors of monoamine oxidase, with a likely preference for the MAO-B isoform.

(R)-N-benzyl-1-indanamine: The Eutomer

The (R)-enantiomer is predicted to be the more biologically active form, or the "eutomer." It is expected to be a potent and selective inhibitor of MAO-B. This inhibition would lead to a decrease in the degradation of dopamine in the brain, thereby increasing its synaptic availability.

(S)-N-benzyl-1-indanamine: The Distomer

Conversely, the (S)-enantiomer is anticipated to be the less active "distomer." Its potency as an MAO-B inhibitor is expected to be significantly lower than that of the (R)-enantiomer. It may also exhibit reduced selectivity for MAO-B over MAO-A.

Mechanism of Action: Monoamine Oxidase B Inhibition

Monoamine oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine.[2] By inhibiting MAO-B, these compounds can increase the levels of dopamine in the brain, a mechanism that is central to the treatment of Parkinson's disease. The therapeutic benefits of MAO-B inhibitors include symptomatic relief and potentially neuroprotective effects.

Quantitative Comparison of Anticipated Activity

The following table summarizes the predicted differences in the biological activity of the (R)- and (S)-enantiomers of N-benzyl-1-indanamine, based on data from analogous compounds.

Parameter(R)-N-benzyl-1-indanamine (Predicted)(S)-N-benzyl-1-indanamine (Predicted)Reference Compound: Rasagiline ((R)-N-propargyl-1-aminoindan)
Primary Target Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)
Potency (IC50 for MAO-B) Low nanomolar rangeMicromolar range or higher4-14 nM (in rat and human brain homogenates)[2]
Selectivity (MAO-B vs MAO-A) HighLow to moderateHigh (Brain MAO-B/MAO-A selectivity ratio of about 50)[2]
Therapeutic Potential Treatment of Parkinson's Disease, NeuroprotectionLimitedTreatment of Parkinson's Disease

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of (R)-N-benzyl-1-indanamine as a selective MAO-B inhibitor.

MAO_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release Metabolites Inactive Metabolites MAO_B->Metabolites R_Indanamine (R)-N-benzyl-1-indanamine R_Indanamine->MAO_B Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding

Caption: Proposed mechanism of (R)-N-benzyl-1-indanamine in a dopaminergic synapse.

Experimental Protocols for Activity Assessment

To empirically validate the predicted differential activity of the (R)- and (S)-enantiomers of N-benzyl-1-indanamine, the following experimental protocols are recommended.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency (IC50) of the compounds against both MAO-A and MAO-B.

Principle: The activity of MAO is measured by monitoring the production of a fluorescent or colored product from a suitable substrate. The reduction in signal in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B) are prepared in an appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the (R)- and (S)-enantiomers of N-benzyl-1-indanamine in DMSO, and then dilute further in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Include wells for a positive control (a known MAO inhibitor like selegiline for MAO-B) and a negative control (vehicle only).

  • Enzyme Addition and Pre-incubation: Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: After a specific incubation time (e.g., 30-60 minutes) at 37°C, stop the reaction and measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for Monoamine Transporters

This assay assesses the affinity of the enantiomers for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) to determine their selectivity.

Principle: The ability of the test compounds to displace a specific radiolabeled ligand from the monoamine transporters is measured.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, SERT, or NET.

  • Compound and Radioligand Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers. The radioligand (e.g., [³H]WIN 35,428 for DAT) is diluted in binding buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes, the test compound, and the radioligand.

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

In Vivo Microdialysis for Dopamine Levels

This in vivo experiment measures the effect of the enantiomers on extracellular dopamine levels in the brain of a living animal (e.g., a rat).

Principle: A microdialysis probe is implanted in a specific brain region (e.g., the striatum). The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected and analyzed for dopamine content.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate and collect baseline dialysate samples.

  • Compound Administration: Administer the (R)- or (S)-enantiomer systemically (e.g., via intraperitoneal injection).

  • Post-dosing Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[3][4]

  • Data Analysis: Express the post-dosing dopamine levels as a percentage of the baseline levels and compare the effects of the two enantiomers.

Conclusion

The stereochemical configuration of N-benzyl-1-indanamine is predicted to be a critical determinant of its biological activity. Based on the well-established pharmacology of the structurally related compound rasagiline, the (R)-enantiomer is hypothesized to be a potent and selective MAO-B inhibitor, while the (S)-enantiomer is expected to be significantly less active. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions. A thorough understanding of the differential activities of these enantiomers is essential for any future drug development efforts targeting neurodegenerative disorders like Parkinson's disease.

References

  • Rasagiline - Wikipedia. (URL: [Link])

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. National Institutes of Health. (URL: [Link])

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. National Institutes of Health. (URL: [Link])

  • Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. National Institutes of Health. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to Method Validation: Quantifying N-benzyl-1-indanamine with HPLC-UV and a Comparative Look at Alternatives

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of N-benzyl-1-indanamine, a crucial amine intermediate.

Beyond a mere checklist of validation parameters, this document delves into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy protocol. Furthermore, it offers an objective comparison with alternative analytical technologies, supported by experimental insights, to empower you in selecting the most appropriate method for your analytical challenges.

The Central Role of Method Validation

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] This is not a one-time exercise but a continuous process that ensures the reliability, consistency, and accuracy of analytical data throughout the lifecycle of a product.[3] For regulatory submissions to bodies like the FDA, robust method validation is a non-negotiable requirement.[4][5] The International Council for Harmonisation (ICH) provides a widely accepted framework for validation, which we will adhere to in this guide.[1][6][7]

I. Validating the HPLC-UV Method for N-benzyl-1-indanamine Quantification

The choice of HPLC-UV for quantifying N-benzyl-1-indanamine is predicated on the molecule possessing a UV-active chromophore, making it amenable to this detection technique. It offers a balance of sensitivity, specificity, and cost-effectiveness for many pharmaceutical applications.[8]

Our validation strategy will be guided by the principles outlined in ICH Q2(R2) and USP General Chapter <1225>, focusing on the core performance characteristics.[6][7][9][10]

HPLC_Validation_Workflow cluster_Preparation Method Development & Preparation cluster_Validation Core Validation Parameters (ICH Q2) cluster_Analysis Data Analysis & Reporting A Analyte Characterization (N-benzyl-1-indanamine) B Chromatographic Condition Optimization A->B informs C Reference & Working Standard Prep B->C D Specificity C->D required for E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Statistical Analysis I->J K Validation Report Generation J->K

Caption: A streamlined workflow for the validation of an HPLC-UV analytical method.

Specificity: Ensuring the Signal is True

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12]

Experimental Rationale: To challenge the method's specificity, we employ forced degradation studies. This involves subjecting a solution of N-benzyl-1-indanamine to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[13] The goal is to demonstrate that the peak for N-benzyl-1-indanamine is well-resolved from any peaks arising from these degradants and from any excipients present in a formulated product.

Experimental Protocol: Specificity

  • Prepare Solutions:

    • N-benzyl-1-indanamine solution (e.g., 100 µg/mL).

    • Placebo solution (containing all formulation excipients without the API).

    • Spiked placebo solution (placebo with a known concentration of N-benzyl-1-indanamine).

  • Forced Degradation:

    • Acid Hydrolysis: Add 1N HCl to the API solution and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH to the API solution and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ to the API solution and keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid API at 105°C for 24 hours.

    • Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all prepared solutions by HPLC-UV.

  • Acceptance Criteria: The N-benzyl-1-indanamine peak should be free from co-elution with any degradation products or excipient peaks. Peak purity analysis using a diode array detector (DAD) should confirm the homogeneity of the analyte peak.

Linearity: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[12]

Experimental Rationale: Establishing a linear relationship is fundamental for accurate quantification. A minimum of five concentration levels are typically used to construct the calibration curve, as recommended by ICH.[9][14] The range should encompass the expected working concentration of the analyte.

Experimental Protocol: Linearity

  • Prepare Stock Solution: Prepare a stock solution of N-benzyl-1-indanamine reference standard in a suitable diluent.

  • Prepare Calibration Standards: From the stock solution, prepare a series of at least five calibration standards covering the expected range (e.g., 80% to 120% of the nominal concentration).[9][14] For instance, if the target concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal and not significantly different from zero.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

Experimental Rationale: Accuracy is often determined by a recovery study, where a known amount of the analyte is added to a placebo matrix. This assesses the potential for matrix effects and systematic errors in the method. The study is performed at a minimum of three concentration levels across the specified range.[1]

Experimental Protocol: Accuracy

  • Prepare Spiked Samples: Spike a placebo mixture with N-benzyl-1-indanamine at three concentration levels (e.g., low, medium, and high; corresponding to 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%, with a relative standard deviation (RSD) of ≤ 2.0%.

Precision: Consistency of Results

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1][12]

Experimental Rationale:

  • Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. This is a measure of the method's inherent variability.

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment. This demonstrates the method's ruggedness in a typical laboratory environment.

Experimental Protocol: Precision

  • Repeatability:

    • Prepare six independent samples of N-benzyl-1-indanamine at 100% of the test concentration.

    • Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).[1]

    • Analyze the samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

  • Calculation: Calculate the RSD for the results of each precision study.

  • Acceptance Criteria: The RSD should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Rationale: Determining the LOD and LOQ is crucial for analyzing low levels of the analyte, particularly for impurity testing. These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol: LOD and LOQ

  • Method 1 (Based on Standard Deviation of the Response and the Slope):

    • Determine the slope (S) of the calibration curve.

    • Determine the standard deviation of the y-intercepts of regression lines (σ).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Method 2 (Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: For the determined LOQ, perform precision and accuracy studies to confirm that the method is reliable at this concentration.

Robustness: Resistance to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Rationale: This is a critical step to ensure the method is transferable and will perform consistently in different laboratories and under slightly different conditions.

Experimental Protocol: Robustness

  • Introduce Small Variations: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic phase).

    • Column temperature (e.g., ± 5°C).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation: Evaluate the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all variations, indicating the method is robust.

II. Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is a workhorse in many analytical labs, it is essential to understand its position relative to other common techniques for amine analysis.[16][17]

Method_Comparison cluster_Techniques Analytical Techniques for Amine Quantification cluster_Parameters Key Performance Attributes A HPLC-UV P1 Sensitivity A->P1 Moderate P2 Specificity A->P2 Good P3 Cost & Complexity A->P3 Low P4 Sample Throughput A->P4 High P5 Derivatization Requirement A->P5 Often Not Required (if chromophore present) B LC-MS/MS B->P1 Very High B->P2 Excellent B->P3 High B->P4 High B->P5 Not Required C GC-MS C->P1 High C->P2 Very Good C->P3 Moderate C->P4 Moderate C->P5 Often Required (for non-volatile amines)

Caption: A comparative overview of key analytical techniques for amine quantification.

Comparison Table: HPLC-UV, LC-MS/MS, and GC-MS
FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio.Separation by gas chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate. Suitable for assay and high-concentration impurities.Very High. The gold standard for trace-level analysis.[8][18]High. Good for volatile and semi-volatile compounds.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent. Provides structural information, highly specific.[8]Very Good. Mass spectral libraries aid in identification.
Derivatization Often not required if the analyte has a UV chromophore.Generally not required, enhancing sample preparation efficiency.Often required for non-volatile or polar amines to improve volatility and chromatographic performance.[19][20]
Cost Low initial investment and operational costs.High initial investment and maintenance costs.Moderate initial investment and operational costs.
Complexity Relatively simple to operate and maintain.Complex instrumentation requiring skilled operators.Moderately complex, requires expertise in sample preparation and data interpretation.
Best Suited For Routine quality control, assay of bulk drug and finished products.Trace-level impurity analysis, bioanalytical studies, metabolite identification.[18][21]Analysis of volatile amines, residual solvents.[16]

In-depth Analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the utmost sensitivity and specificity, such as quantifying trace-level impurities or analyzing samples from complex biological matrices, LC-MS/MS is the superior choice.[8][22] Its ability to provide molecular weight and fragmentation information offers an unparalleled level of confidence in analyte identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique, particularly for volatile compounds.[16] For a semi-volatile amine like N-benzyl-1-indanamine, derivatization would likely be necessary to increase its volatility and thermal stability for GC analysis. This adds a step to the sample preparation process, which can introduce variability.

Conclusion: Selecting the Right Tool for the Job

The validation of an HPLC-UV method for the quantification of N-benzyl-1-indanamine, when performed rigorously according to established guidelines, yields a reliable and robust analytical procedure suitable for many stages of drug development. Its cost-effectiveness and simplicity make it an attractive option for routine quality control.

However, the choice of an analytical method should always be guided by its intended purpose.[2] For applications requiring trace-level quantification or analysis in complex matrices, the superior sensitivity and specificity of LC-MS/MS may be necessary.[8][18] A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is paramount for making an informed decision that ensures the integrity and accuracy of your analytical data.

References

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  • Analyst (RSC Publishing). Determination of primary and secondary amines alone and in mixtures with tertiary amines. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ResearchGate. (PDF) Determination of biogenic amines in wines by HPLC-UV and LC-ESI-MS: A comparative study. Available from: [Link]

  • uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • ResearchGate. (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Available from: [Link]

  • LCGC International. Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available from: [Link]

  • ResearchGate. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • PubMed. HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. Available from: [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Quora. Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?. Available from: [Link]

  • National Institutes of Health. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Available from: [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. Available from: [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. Available from: [Link]

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  • ARL Bio Pharma. Benzyl Alcohol - Analytical Method Validation. Available from: [Link]

  • AxisPharm. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Available from: [Link]

  • MDPI. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link]

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Comparative

A Comparative Guide to the Anti-inflammatory Activity of Indane Derivatives

The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and amenability to diverse functional...

Author: BenchChem Technical Support Team. Date: February 2026

The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and amenability to diverse functionalization have made it a cornerstone for the development of various therapeutic agents, including potent anti-inflammatory drugs.[1][2] This guide provides a comparative analysis of the anti-inflammatory activity of various indane derivatives, delving into their mechanisms of action, supported by experimental data from preclinical studies. We will explore how subtle structural modifications to the indane core can significantly impact biological activity, offering insights for researchers and professionals in drug discovery and development.

The Rationale for Targeting Inflammation with Indane Derivatives

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[3][4] A key enzyme family implicated in the inflammatory cascade is cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[5][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[5] Indane derivatives have emerged as a promising class of compounds, with many exhibiting selective inhibition of COX-2, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of indane derivatives has been extensively evaluated using both in vivo and in vitro models. A widely used in vivo model is the carrageenan-induced paw edema assay in rats, which mimics the acute inflammatory response.[3][8] In vitro assays, on the other hand, allow for the elucidation of specific molecular mechanisms, such as the inhibition of key inflammatory mediators like COX-2 and pro-inflammatory cytokines.[3][8]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard method for screening potential anti-inflammatory agents.[8][9] In this assay, the injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

A study on indazole derivatives, which are structurally related to indanes, demonstrated a significant and dose-dependent inhibition of carrageenan-induced hind paw edema.[3][8] For instance, 5-aminoindazole at a dose of 100 mg/kg showed an 83.09% inhibition of inflammation in the fifth hour, which was comparable to the standard drug diclofenac (84.50% inhibition).[8]

Table 1: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)Time of Maximum Inhibition (hours)Reference
Indazole10061.035[8]
5-Aminoindazole10083.095[8]
Diclofenac (Standard)1084.505[8]

This data highlights the potent in vivo anti-inflammatory effects of certain indane-related structures and underscores the importance of substituent groups on the core scaffold in modulating activity.

In Vitro Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

To understand the molecular mechanisms underlying the observed in vivo effects, in vitro assays are crucial. These assays often focus on the inhibition of enzymes like COX-2 and the suppression of pro-inflammatory cytokine production.

COX-2 Inhibition:

Many indane derivatives have been designed and synthesized as selective COX-2 inhibitors.[10] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

For example, a series of 1,3-dihydro-2H-indolin-2-one derivatives, which incorporate an indane-like scaffold, were evaluated for their COX-2 inhibitory activity.[10] Compounds 4e , 9h , and 9i from this series exhibited potent COX-2 inhibition with IC50 values of 2.35 µM, 2.422 µM, and 3.34 µM, respectively.[10]

Table 2: In Vitro COX-2 Inhibitory Activity of 1,3-Dihydro-2H-indolin-2-one Derivatives

CompoundCOX-2 IC50 (µM)Reference
4e 2.35 ± 0.04[10]
9h 2.422 ± 0.10[10]
9i 3.34 ± 0.05[10]

Inhibition of Pro-inflammatory Cytokines:

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) play a pivotal role in the inflammatory process.[11] The ability of indane derivatives to suppress the production of these cytokines is another important measure of their anti-inflammatory potential.

In a study investigating 2-benzylidene-1-indanone derivatives, several compounds demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 release in murine peritoneal macrophages.[12] For instance, compound 8f showed the strongest inhibition against the expression of both IL-6 and TNF-α.[12] Similarly, novel indoline derivatives have been shown to protect RAW264.7 macrophages against LPS-induced elevation of NO, TNF-α, and IL-6 at very low concentrations (1 pM to 1 nM).[13]

Mechanistic Insights: How Indane Derivatives Modulate Inflammation

The anti-inflammatory effects of indane derivatives can be attributed to their interaction with key signaling pathways involved in inflammation. A primary mechanism is the inhibition of the cyclooxygenase pathway, which leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation and pain.[5]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Indane_Derivatives Indane Derivatives (COX-2 Inhibitors) Indane_Derivatives->COX2 Inhibition

Figure 1: Simplified diagram of the COX-2 pathway and the inhibitory action of indane derivatives.

Beyond COX inhibition, some indane derivatives also modulate other inflammatory pathways. For instance, the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 suggests an interference with upstream signaling cascades, such as the NF-κB pathway, which is a key regulator of inflammatory gene expression.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, it is essential to follow standardized and well-documented experimental protocols.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the key steps for assessing the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., indane derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (e.g., control, standard, and test compound groups at different doses).

  • Compound Administration: Administer the test compound or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.[8]

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_experiment Experiment cluster_analysis Data Analysis Acclimatize Animal Acclimatization Fast Overnight Fasting Acclimatize->Fast Group Group Animals Fast->Group Administer Administer Test Compound/ Vehicle/Standard Group->Administer Baseline Measure Baseline Paw Volume Administer->Baseline Induce Inject Carrageenan Baseline->Induce Measure_Edema Measure Paw Volume at Regular Intervals Induce->Measure_Edema Calculate_Edema Calculate % Edema Measure_Edema->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Edema->Calculate_Inhibition

Sources

Validation

Bridging the Gap: A Comparative Guide to Correlating Computational Docking with Experimental Bioactivity of Indene Compounds

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount for the efficient identification and optimization of lead compounds. Indene derivatives, a class of co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount for the efficient identification and optimization of lead compounds. Indene derivatives, a class of compounds with a versatile bicyclic aromatic structure, have garnered significant attention for their wide-ranging biological activities, including anticancer and neuroprotective effects. This guide provides an in-depth comparison of computational docking studies and experimental bioactivity assays for indene compounds, offering researchers a framework for integrating these methodologies to accelerate their research endeavors.

The Rationale: Why Correlate In Silico and In Vitro Data?

Computational molecular docking serves as a powerful predictive tool, estimating the binding affinity and orientation of a ligand within the active site of a target protein.[1][2] This in silico approach allows for the rapid screening of large compound libraries, prioritizing candidates for synthesis and experimental testing, thereby saving considerable time and resources. However, computational models are simplifications of complex biological systems.[3] Experimental validation is therefore non-negotiable to confirm the predicted biological activity and elucidate the true therapeutic potential of a compound. This guide will walk through a correlated workflow, using indene derivatives as a case study, to demonstrate how to effectively bridge the computational-experimental divide.

Part 1: The Computational Workflow - Predicting Bioactivity with Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The primary goal is to predict the binding conformation and affinity, often represented by a docking score. A lower docking score generally indicates a more favorable binding interaction.[4]

Step-by-Step Molecular Docking Protocol

This protocol outlines a typical workflow using AutoDock Vina, a widely used open-source docking program.[4]

  • Protein Preparation :

    • Objective : To prepare the target protein structure for docking by removing non-essential molecules and adding necessary parameters.

    • Procedure :

      • Obtain the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB). For this example, let's consider acetylcholinesterase (AChE), a relevant target for neuroprotective indene compounds.

      • Using molecular visualization software such as UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any non-essential co-factors from the PDB file.[5][6]

      • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligand.

      • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

      • Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[4]

    • Causality : Removing water molecules is essential as their positions in a static crystal structure may not represent the dynamic environment of the binding pocket and can interfere with ligand docking. Adding hydrogens and assigning charges are critical for accurately calculating the electrostatic and hydrogen bonding interactions that drive ligand binding.

  • Ligand Preparation :

    • Objective : To generate a 3D conformation of the indene compound and prepare it for docking.

    • Procedure :

      • Draw the 2D structure of the indene derivative using chemical drawing software like ChemDraw or obtain it from a database like PubChem.

      • Convert the 2D structure to a 3D structure using a program like Open Babel. This process generates a reasonable starting conformation.

      • Assign partial charges to the ligand atoms.

      • Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

      • Save the prepared ligand in the PDBQT file format.[4]

    • Causality : Defining rotatable bonds is crucial for flexible ligand docking, which allows the ligand to change its conformation to find the best fit within the protein's binding site. This is a more realistic representation of the binding process than rigid docking.

  • Docking Simulation :

    • Objective : To run the docking algorithm to predict the binding pose and affinity of the indene ligand to the target protein.

    • Procedure :

      • Define the search space, or "grid box," which is a three-dimensional cube that encompasses the binding site of the protein. The size and center of the grid box should be sufficient to cover the entire active site.[4]

      • Execute the AutoDock Vina program, providing the prepared protein and ligand files, and the grid box parameters as input.[4]

      • Vina will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[4]

    • Causality : The grid box confines the search to the region of interest, making the calculation more efficient. A well-defined grid box, often centered on a known co-crystallized ligand, increases the chances of finding the correct binding mode.

  • Analysis of Results :

    • Objective : To analyze the docking poses and scores to identify the most promising indene compounds.

    • Procedure :

      • Visualize the docked poses using software like PyMOL or Chimera.[1]

      • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[1]

      • Rank the indene derivatives based on their docking scores. The most negative score typically represents the best binding affinity.

    • Causality : Visual inspection of the binding pose is critical to ensure that the predicted interactions are chemically sensible and align with known structure-activity relationships (SAR) for the target. This qualitative analysis complements the quantitative docking score.

Computational Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add H+, assign charges) PDB->Prep_Protein Ligand_2D Design/Obtain Indene Structure (2D) Prep_Ligand Prepare Ligand (3D conversion, assign charges, define rotatable bonds) Ligand_2D->Prep_Ligand Grid Define Grid Box (Binding Site) Prep_Protein->Grid Run_Vina Run AutoDock Vina Prep_Ligand->Run_Vina Grid->Run_Vina Analyze_Pose Visualize & Analyze Poses (H-bonds, hydrophobic interactions) Run_Vina->Analyze_Pose Rank Rank Compounds by Docking Score Analyze_Pose->Rank

Caption: A generalized workflow for computational molecular docking.

Part 2: The Experimental Workflow - Measuring Bioactivity with an Enzyme Inhibition Assay

To validate the computational predictions, the synthesized indene compounds must be tested in a relevant biological assay. For an indene derivative predicted to inhibit acetylcholinesterase (AChE), a colorimetric enzyme inhibition assay based on Ellman's method is a standard and robust choice.[7]

Step-by-Step Acetylcholinesterase (AChE) Inhibition Assay Protocol
  • Reagent Preparation :

    • Objective : To prepare all necessary solutions for the assay.

    • Procedure :

      • Assay Buffer : Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.[7]

      • AChE Enzyme Solution : Prepare a stock solution of AChE from a commercial source (e.g., from electric eel) in the assay buffer. The final concentration in the assay well should be optimized, but a starting point of 0.1-0.25 U/mL is common.[7]

      • DTNB Solution : Prepare a 10 mM stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer.[7]

      • Substrate Solution : Prepare a 14-15 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water. This solution should be prepared fresh.[7]

      • Inhibitor Solutions : Prepare stock solutions of the indene compounds in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

    • Causality : Using a buffer at pH 8.0 is optimal for AChE activity. Freshly preparing the substrate solution is crucial as it can hydrolyze spontaneously over time.

  • Assay Procedure (96-well plate format) :

    • Objective : To measure the effect of the indene compounds on AChE activity.

    • Procedure :

      • To each well, add 20 µL of the assay buffer (for control) or the indene compound solution at various concentrations.

      • Add 140 µL of the assay buffer to all wells.[7]

      • Add 10 µL of the DTNB solution to each well.

      • To initiate the reaction, add 20 µL of the AChE enzyme solution to all wells except the blank. Mix gently.

      • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

      • Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.

      • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.[8]

    • Causality : A pre-incubation step allows the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, which is important for obtaining accurate inhibition data.

  • Data Analysis :

    • Objective : To calculate the percent inhibition and the IC50 value for each indene compound.

    • Procedure :

      • Calculate the rate of reaction (change in absorbance per minute) for each well.

      • Calculate the percentage of inhibition for each concentration of the indene compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[9]

    • Causality : The IC50 value is a standard measure of an inhibitor's potency. A lower IC50 value indicates a more potent inhibitor.[9]

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) Add_Components Add Reagents & Inhibitors to Plate Reagents->Add_Components Inhibitors Prepare Indene Compound Dilutions Inhibitors->Add_Components Pre_incubate Pre-incubate (Inhibitor-Enzyme Binding) Add_Components->Pre_incubate Start_Reaction Add Substrate to Start Reaction Pre_incubate->Start_Reaction Measure_Abs Measure Absorbance (412 nm) over Time Start_Reaction->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A streamlined workflow for an in vitro enzyme inhibition assay.

Part 3: Correlating the Data - From Prediction to Validation

The crux of this integrated approach lies in the comparison of the computational and experimental data. A strong correlation between the docking scores and the experimental IC50 values provides confidence in the predictive power of the computational model for the given class of compounds.

Data Presentation and Interpretation

The quantitative data from both studies should be summarized in a clear and concise table for easy comparison.

Indene DerivativeDocking Score (kcal/mol)Experimental IC50 (µM)
Compound A-10.21.5
Compound B-9.55.8
Compound C-8.125.3
Compound D-7.4> 100

This is a hypothetical data table for illustrative purposes.

Interpretation :

In this example, there is a clear trend where a more negative (better) docking score corresponds to a lower (more potent) IC50 value.[10] This positive correlation suggests that the docking protocol is effectively predicting the relative binding affinities of these indene derivatives. Such a correlation strengthens the hypothesis that the observed bioactivity is due to the direct inhibition of the target enzyme.

Discrepancies can also be informative. For instance, a compound with a good docking score but poor experimental activity might have issues with solubility, cell permeability, or metabolic instability, which are not accounted for in a simple docking simulation.

Correlation Logic In_Silico Computational Docking Prediction Predicted Binding Affinity (Docking Score) In_Silico->Prediction In_Vitro Experimental Assay Measurement Measured Biological Activity (IC50 Value) In_Vitro->Measurement Correlation Correlation Analysis Prediction->Correlation Measurement->Correlation Validation Validated Predictive Model Correlation->Validation Strong Correlation SAR Structure-Activity Relationship (SAR) Insights Correlation->SAR Strong Correlation

Caption: The logical flow from computational prediction to experimental validation.

Conclusion and Future Directions

The integration of computational docking and experimental bioactivity assays provides a robust framework for the discovery and development of novel indene-based therapeutics. A strong correlation between in silico predictions and in vitro results not only validates the computational model but also provides deeper insights into the structure-activity relationships of the compounds. This iterative cycle of prediction, synthesis, and testing is the cornerstone of modern, efficient drug discovery. For future studies, more advanced computational techniques like molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex, potentially leading to even more accurate predictions of bioactivity.

References

  • ResearchGate. (n.d.). Comparison between IC 50 and docking score. Available from: [Link]

  • PLOS. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available from: [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available from: [Link]

  • MDPI. (n.d.). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. Available from: [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]

  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available from: [Link]

  • PubMed Central. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Available from: [Link]

  • Wiley Online Library. (n.d.). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Available from: [Link]

  • PubMed Central. (n.d.). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Available from: [Link]

  • ResearchGate. (n.d.). How to assay acetylcholinesterase activity?. Available from: [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Available from: [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Available from: [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Available from: [Link]

  • Semantic Scholar. (n.d.). Introducing a two-dimensional graph of docking score difference vs. similarity of ligand-receptor interactions. Available from: [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Available from: [Link]

  • ResearchGate. (n.d.). Can anyone help with a query on enzyme inhibition and activation?. Available from: [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Available from: [Link]

  • YouTube. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]

  • Biology LibreTexts. (2023). Enzyme Inhibition. Available from: [Link]

Sources

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